9-Hydroxyspiro[5.5]undecan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxyspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-9-1-5-11(6-2-9)7-3-10(13)4-8-11/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXSKAJGIHTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 9-Hydroxyspiro[5.5]undecan-3-one (CAS: 154464-88-7)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information for 9-Hydroxyspiro[5.5]undecan-3-one. Extensive searches of scientific literature and chemical databases indicate that this compound is not well-characterized, and detailed experimental data regarding its synthesis, physicochemical properties beyond basic identifiers, and biological activity are limited. The information presented herein is based on data from chemical suppliers and general knowledge of related spirocyclic compounds.
Core Compound Properties
This compound is a spirocyclic compound containing both a ketone and a hydroxyl functional group.[1] Its structure consists of two six-membered rings sharing a single carbon atom. The available data from commercial suppliers provides fundamental identification and safety information.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 154464-88-7 | [1] |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | ZZDXSKAJGIHTQN-UHFFFAOYSA-N | |
| SMILES | OC1CCC2(CC1)CCC(=O)CC2 | [1] |
| Physical Form | White solid | |
| Purity | >90% | [1] |
| Storage Temperature | Refrigerator | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
Spectroscopic and Detailed Physicochemical Data
A thorough search of scientific databases did not yield specific experimental spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) or detailed physicochemical properties (e.g., melting point, boiling point, pKa, solubility) for this compound.
Synthesis and Experimental Protocols
Below is a generalized, hypothetical workflow for the synthesis of a spiro[5.5]undecanone derivative, based on common organic synthesis strategies. This is not a validated protocol for the target compound.
Hypothetical Experimental Protocol: Synthesis of a Spiro[5.5]undecanone Derivative via Robinson Annulation
-
Objective: To construct the spiro[5.5]undecane core through a Michael addition followed by an intramolecular aldol condensation.
-
Materials:
-
Cyclohexanone derivative (starting material)
-
Methyl vinyl ketone (MVK)
-
Base catalyst (e.g., potassium hydroxide, sodium ethoxide) or Acid catalyst (e.g., phosphoric acid)
-
Anhydrous solvent (e.g., ethanol, benzene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with the cyclohexanone derivative and the anhydrous solvent.
-
Reagent Addition: The catalyst is added to the flask. The MVK, dissolved in the anhydrous solvent, is then added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride for a basic reaction). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired spiro[5.5]undecenone.
-
Reduction (Hypothetical step for the target molecule): The resulting enone could then be selectively reduced to the corresponding saturated ketone and the other carbonyl group to a hydroxyl group to potentially yield a structure similar to this compound. This would require further specific reduction steps.
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).
-
Diagram 1: Generalized Synthetic Workflow
Biological Activity and Signaling Pathways
There is no specific information in the searched scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
However, the spiro[5.5]undecane scaffold is recognized as a "privileged structure" in medicinal chemistry.[3] Compounds containing this framework have been investigated for a variety of biological activities, including:
-
Anti-cancer properties: Some spiro[5.5]undecane derivatives have been synthesized and evaluated for their in-vitro anti-cancer activity.[4]
-
Anti-HIV activity: Certain functionalized spiro[5.5]undecane-1,5,9-triones have shown potential as inhibitors of HIV-1.[5]
-
Nicotinic receptor antagonism: Alkaloids with spiro structures have been identified as potent nicotinic receptor antagonists.[1]
-
Tachykinin antagonism: Azaspiro compounds are explored for treating conditions like depression, anxiety, and pain.[1]
The biological activity of these related compounds suggests that this compound could be a candidate for biological screening, but any such potential is purely speculative without experimental data.
Diagram 2: Logical Relationship of Spiro[5.5]undecane in Drug Discovery
Conclusion
This compound (CAS: 154464-88-7) is a commercially available but scientifically under-documented chemical entity. While its basic identifiers are known, a significant data gap exists regarding its detailed properties, synthesis, and biological functions. The broader class of spiro[5.5]undecane compounds holds considerable interest in medicinal chemistry, suggesting that this particular molecule could be a valuable subject for future research to elucidate its chemical and biological characteristics. Researchers and drug development professionals are encouraged to undertake foundational studies to characterize this compound fully.
References
- 1. banglajol.info [banglajol.info]
- 2. Syntheses of novel 3-heterospiro[5.5]undecan-9-ones and reactions thereof [ch.ic.ac.uk]
- 3. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of 9-Hydroxyspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the spirocyclic compound 9-Hydroxyspiro[5.5]undecan-3-one. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related analogs and general synthetic methodologies to provide a broader context for researchers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | Synthonix[1] |
| Molecular Weight | 182.26 g/mol | Synthonix[1] |
| IUPAC Name | This compound | Sigma-Aldrich |
| InChI Key | ZZDXSKAJGIHTQN-UHFFFAOYSA-N | Sigma-Aldrich |
| Physical Form | White solid | Sigma-Aldrich |
| Purity | >90% | Sigma-Aldrich |
Note: The lack of publicly available experimental data for certain properties highlights an opportunity for further research to fully characterize this compound.
For context, a related compound, 7,9-dimethylspiro[5.5]undecan-3-one, has a reported melting point of 57.76 °C[2]. This may provide a rough estimate, though substitution patterns significantly influence melting points.
Proposed Synthetic Workflow
A specific experimental protocol for the synthesis of this compound is not detailed in the literature. However, a plausible and efficient synthetic route can be proposed based on the well-established Robinson annulation reaction, a powerful method for the formation of six-membered rings in a fused system[3][4]. This reaction involves a Michael addition followed by an intramolecular aldol condensation[1].
A general workflow for the synthesis of a hydroxyspiroketone like this compound could involve the following steps:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies for Key Experiments Cited (General Protocols):
1. Robinson Annulation (General Procedure):
-
Michael Addition: A ketone is treated with a base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone (like methyl vinyl ketone) in a conjugate addition. The reaction is typically carried out in a protic solvent like ethanol[1].
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone is then treated with a base to induce an intramolecular aldol reaction, forming a six-membered ring. Subsequent dehydration (often acid- or base-catalyzed) yields the α,β-unsaturated ketone within the newly formed ring[4].
2. Purification (General Procedure):
-
The crude product from the reaction mixture is typically purified using column chromatography on silica gel. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) is optimized to achieve separation of the desired product from any unreacted starting materials or byproducts.
Potential Signaling Pathway Involvement
Direct evidence of the biological activity or signaling pathway modulation by this compound is currently unavailable. However, studies on structurally similar spiro[5.5]undecane derivatives suggest potential interactions with biological targets. For instance, various spiro compounds have been investigated for their activity as HIV-1 inhibitors and for their modulatory effects on GABA receptors[5][6].
The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system. Its modulation by various compounds, including those with bicyclic structures and hydroxyl groups, has been documented[7][8]. The structural features of this compound make it a candidate for investigation as a potential modulator of GABA-A receptor activity.
Below is a conceptual diagram illustrating the general mechanism of GABA-A receptor modulation, which could be a hypothetical target for this compound.
Caption: Hypothetical modulation of the GABA-A receptor by this compound.
Disclaimer: The proposed synthetic workflow and potential signaling pathway involvement are based on established chemical principles and data from analogous compounds. Further experimental validation is required to confirm these hypotheses for this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
An In-Depth Technical Guide to the Structural Elucidation and Conformation of 9-Hydroxyspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and conformational analysis of 9-Hydroxyspiro[5.5]undecan-3-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and expected analytical outcomes based on the principles of organic chemistry and data from analogous spiro[5.5]undecane derivatives. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel spirocyclic compounds in drug discovery and materials science. We will explore the application of spectroscopic techniques for structural determination and delve into the conformational isomerism inherent to the spiro[5.5]undecane framework.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its combination of a hydroxyl group, a ketone, and a spiro[5.5]undecane core, represents a versatile scaffold for the development of novel therapeutic agents. The precise determination of its three-dimensional structure and conformational preferences is paramount for understanding its chemical reactivity and biological activity.
This guide will systematically address the structural elucidation of this compound through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it will explore the conformational landscape of the spiro[5.5]undecane system, which is crucial for structure-activity relationship (SAR) studies.
Structural Elucidation
The unambiguous determination of the chemical structure of this compound is achieved through the combined application of several spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential.
Expected ¹H NMR Data:
The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region due to the cyclohexane rings. Key expected resonances include:
-
A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (C9-H).
-
Signals for the protons alpha to the ketone (C2-H₂ and C4-H₂).
-
A complex series of overlapping multiplets for the remaining methylene protons of the two rings.
Expected ¹³C NMR Data:
The carbon NMR spectrum will provide information on the number and type of carbon atoms. Key expected chemical shifts are:
-
A signal in the downfield region characteristic of a ketone carbonyl carbon (C3).
-
A signal corresponding to the carbon atom attached to the hydroxyl group (C9).
-
A signal for the spiro carbon atom (C6).
-
Several signals in the aliphatic region for the remaining methylene carbons.
Table 1: Hypothetical NMR Spectroscopic Data for this compound
| Technique | Expected Chemical Shift (δ) / ppm | Assignment |
| ¹³C NMR | ~210 | C=O (C3) |
| ~68 | CH-OH (C9) | |
| ~45 | Spiro-C (C6) | |
| ~40-50 | CH₂ (alpha to C=O) | |
| ~20-40 | Other CH₂ | |
| ¹H NMR | ~3.8 | CH-OH (C9) |
| ~2.2-2.5 | CH₂ (alpha to C=O) | |
| ~1.2-2.0 | Other CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3500 - 3200 | Broad, Strong |
| C=O (ketone) | 1725 - 1705 | Strong |
| C-O (hydroxyl) | 1260 - 1000 | Medium |
| C-H (sp³) | 3000 - 2850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₈O₂), the expected molecular weight is 182.26 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Fragmentation Pattern:
-
Loss of a water molecule (M-18) from the molecular ion.
-
Alpha-cleavage adjacent to the ketone and hydroxyl groups.
-
Ring fragmentation of the spirocyclic system.
Conformational Analysis
The spiro[5.5]undecane skeleton is comprised of two fused cyclohexane rings. The conformational flexibility of these rings significantly influences the overall shape and properties of the molecule.
Chair Conformations
The most stable conformation for a cyclohexane ring is the chair form. In spiro[5.5]undecane, both rings will preferentially adopt a chair conformation. The relative orientation of these two chairs can lead to different diastereomers if substituents are present.
Influence of Substituents
The hydroxyl group at the C9 position and the ketone at the C3 position will influence the conformational equilibrium.
-
Hydroxyl Group (C9): The hydroxyl group can exist in either an axial or equatorial position. The equatorial position is generally favored to minimize steric interactions. Intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen is a possibility that could influence the conformational preference.
-
Ketone Group (C3): The presence of the sp²-hybridized carbonyl carbon slightly flattens the chair conformation of the ring it is in.
Computational Modeling
In the absence of direct experimental data like X-ray crystallography, computational methods such as Density Functional Theory (DFT) and molecular mechanics are invaluable for predicting the most stable conformations and the energy barriers between them. These calculations can provide insights into the preferred orientation of the hydroxyl group and the overall geometry of the molecule.
Experimental Protocols
The following are illustrative experimental protocols for the synthesis and characterization of this compound.
Illustrative Synthesis Workflow
A plausible synthetic route to this compound could involve a Robinson annulation reaction followed by a stereoselective reduction of a diketone precursor.
Spectroscopic Profile of 9-Hydroxyspiro[5.5]undecan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the spirocyclic compound 9-Hydroxyspiro[5.5]undecan-3-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and structural features. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar spirocyclic compounds.
Introduction
This compound is a bicyclic organic molecule featuring a spiro junction, a ketone, and a secondary alcohol. These functional groups impart characteristic spectroscopic signatures that can be used for its identification and structural elucidation. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | m | 1H | H-9 |
| ~2.40 - 2.20 | m | 4H | H-2, H-4 |
| ~1.90 - 1.40 | m | 12H | Remaining CH₂ |
| ~1.60 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~211.0 | C | C-3 (C=O) |
| ~68.0 | CH | C-9 (CH-OH) |
| ~45.0 | C | C-5 (Spiro) |
| ~40.0 - 20.0 | CH₂ | Remaining CH₂ |
Table 3: Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone)[1][2] |
| ~1050 | Medium | C-O stretch (secondary alcohol) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 182 | Low | [M]⁺ (Molecular Ion) |
| 164 | Moderate | [M - H₂O]⁺ |
| 125 | Moderate | α-cleavage at C5-C6/C5-C11 |
| 98 | High | McLafferty-type rearrangement |
| 55 | High | Various fragmentation pathways |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[3]
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups (hydroxyl and carbonyl).
Procedure:
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for cyclic alcohols and ketones include dehydration (loss of H₂O) and alpha-cleavage.[4][5]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Integration of spectroscopic data to confirm the chemical structure.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
An In-depth Technical Guide on the Synthesis and Characterization of 9-Hydroxyspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the spirocyclic compound, 9-Hydroxyspiro[5.5]undecan-3-one. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to its structural features. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical characterization of the target compound and its key intermediate.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the spiro[5.5]undecane backbone via a Robinson annulation reaction to yield spiro[5.5]undecane-3,9-dione. The subsequent step is a selective reduction of one of the ketone functionalities to afford the desired this compound.
Experimental Protocols
Synthesis of Spiro[5.5]undecane-3,9-dione
The formation of the spirocyclic dione is accomplished through a Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation.[1]
Materials:
-
1,3-Cyclohexanedione
-
Methyl vinyl ketone
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure: [2]
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.
-
Stir the mixture for 96 hours under the exclusion of light.
-
Concentrate the mixture under reduced pressure to yield the crude Michael adduct.
-
Dissolve the Michael adduct in MeOH and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.
-
After 24 hours, add a further portion of sodium methoxide (1.0 eq).
-
After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield spiro[5.5]undecane-3,9-dione.
Synthesis of this compound
The selective mono-reduction of the dione to the desired hydroxy-ketone can be achieved using a mild reducing agent such as sodium borohydride. The chemoselectivity of sodium borohydride allows for the reduction of one ketone in the presence of the other under controlled conditions.[3]
Materials:
-
Spiro[5.5]undecane-3,9-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure: [4]
-
Dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in a mixture of methanol and dichloromethane at -78 °C.
-
Slowly add sodium borohydride (0.25 - 0.5 eq) to the solution while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data
The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques.
Spiro[5.5]undecane-3,9-dione
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₂ | [5] |
| Molecular Weight | 180.24 g/mol | [5] |
| Appearance | White to off-white solid | |
| CAS Number | 5607-35-2 | [5] |
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.70-2.50 (m, 8H), 1.90-1.70 (m, 8H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 211.0 (C=O), 49.0 (spiro-C), 37.0 (CH₂), 28.0 (CH₂). |
| IR (KBr, cm⁻¹) | ν: ~1715 (C=O stretching). |
| Mass Spectrometry (EI) | m/z (%): 180 (M⁺). |
This compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [6] |
| Molecular Weight | 182.26 g/mol | [6] |
| Appearance | White solid | [6] |
| CAS Number | 154464-88-7 | [6] |
| Spectroscopic Data | Expected Values | | :--- | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.60 (m, 1H, CH-OH), 2.70-2.20 (m, 4H), 2.00-1.40 (m, 12H), ~1.5 (br s, 1H, OH). | | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~212.0 (C=O), ~68.0 (CH-OH), ~48.0 (spiro-C), and other aliphatic carbons. | | IR (KBr, cm⁻¹) | ν: ~3400 (broad, O-H stretching), ~1710 (C=O stretching). | | Mass Spectrometry (EI) | m/z (%): 182 (M⁺), 164 (M⁺ - H₂O). |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Spiro[5.5]undecane [webbook.nist.gov]
Navigating Uncharted Territory: A Technical Guide to the Potential Biological Activity of 9-Hydroxyspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the potential biological activity of the novel chemical entity, 9-Hydroxyspiro[5.5]undecan-3-one. To date, a thorough review of the scientific literature reveals a notable absence of specific studies on the bioactivity of this compound. However, the spiro[5.5]undecane scaffold, of which this compound is a member, is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. This document serves as a foundational resource by summarizing the known biological activities of structurally related spiro[5.5]undecane analogues, proposing a comprehensive experimental strategy for the initial biological evaluation of this compound, and outlining potential signaling pathways for investigation.
Introduction: The Spiro[5.5]undecane Scaffold - A Privileged Motif in Drug Discovery
Spirocyclic systems, characterized by a single atom common to two rings, have garnered significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity. The spiro[5.5]undecane framework, in particular, offers a versatile and synthetically accessible core for the development of novel therapeutic agents. While direct biological data for this compound is not currently available, the diverse activities of its chemical relatives provide a strong impetus for its investigation.
Biological Activities of Structurally Related Spiro[5.5]undecane Derivatives
To build a rationale for the potential therapeutic applications of this compound, it is instructive to review the documented biological activities of other compounds sharing the spiro[5.5]undecane core. A summary of these findings is presented in Table 1.
| Spiro[5.5]undecane Derivative Class | Reported Biological Activity | Key Findings | Reference |
| 1,9-Diazaspiro[5.5]undecanes | Obesity, Pain Management | Antagonism of melanin-concentrating hormone receptor 1 (MCH-R1); multimodal activity against receptors associated with pain. | [1] |
| Spiro[5.5]undecane-1,5,9-triones | Anti-HIV, Anticancer | Inhibition of HIV-1 replication; promising in vitro anticancer activity. | [2][3] |
| 3,9-Diazaspiro[5.5]undecane-based compounds | GABA Receptor Antagonism | Competitive antagonists of γ-aminobutyric acid type A (GABAA) receptors, with potential immunomodulatory applications. | [4] |
| 3-Oxaspiro[5.5]undecan-9-one | Anticancer, Antiviral | Inhibition of geranylgeranyltransferase I (GGTase I), crucial in cancer cell proliferation; potential as CCR5 antagonists for HIV treatment. | [5] |
| 7,9-Dimethylspiro[5.5]undecan-3-one | Fragrance Ingredient | Evaluated for genotoxicity and determined to be non-genotoxic. | [2] |
Proposed Experimental Workflow for the Biological Evaluation of this compound
Given the absence of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following section details a proposed experimental workflow, from initial cytotoxicity screening to more targeted mechanistic studies.
Initial Cytotoxicity Screening
A primary assessment of the compound's effect on cell viability is essential. This can be achieved using a panel of human cancer cell lines representing different tumor types.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Signaling Pathway and Mechanism of Action
Based on the activities of related spiro[5.5]undecane derivatives, a plausible, yet entirely hypothetical, mechanism of action for this compound could involve the modulation of a key signaling pathway implicated in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
While this compound remains a molecule of unknown biological function, the precedent set by other spiro[5.5]undecane-containing compounds suggests its potential as a valuable scaffold in drug discovery. The experimental workflow proposed herein provides a clear and systematic path for its initial biological characterization. Future research should focus on executing these foundational studies to determine if this compound or its derivatives warrant further development as therapeutic agents. The synthesis of a focused library of analogues will also be crucial for establishing structure-activity relationships and optimizing any identified biological activities.
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Synthesis and structure of new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 3-Oxaspiro[5.5]undecan-9-one | 1159280-53-1 | Benchchem [benchchem.com]
The Discovery and Natural Occurrence of Hydroxyspiro Undecanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyspiro undecanone derivatives represent a fascinating and structurally complex class of natural products. Their unique three-dimensional architecture, centered around a spirocyclic undecane core featuring hydroxyl and ketone functionalities, has drawn significant attention from the scientific community. These compounds are predominantly found in terrestrial and marine-derived fungi and have demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of the discovery, natural occurrence, isolation, structure elucidation, and biological significance of these intricate molecules.
Natural Occurrence and Discovery
Hydroxyspiro undecanone and its related derivatives are primarily metabolites of fungi, particularly endophytic and marine-derived species. These microorganisms have evolved to produce a diverse array of secondary metabolites as a means of chemical defense and communication. The discovery of these compounds is often the result of systematic screening of fungal extracts for specific biological activities.
One of the most well-documented examples of a complex hydroxylated spirocyclic natural product with a carbonyl functionality is Purpurolide A . While technically a sesquiterpene lactone with a 5/5/5 spirocyclic skeleton, its discovery and characterization provide a quintessential case study for the broader class of hydroxylated spiro-carbonyl compounds.
Case Study: Purpurolide A
Purpurolide A was isolated from the endophytic fungus Penicillium purpurogenum IMM003.[1][2][3] Its discovery was the result of chemical investigation of the fungal cultures, leading to the identification of this unprecedented natural product.[3]
Experimental Protocols
The isolation and structure elucidation of hydroxyspiro undecanone derivatives and related compounds require a combination of chromatographic and spectroscopic techniques.
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation of fungal secondary metabolites.
References
Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational studies centered on the spiro[5.5]undecane scaffold. This unique structural motif, consisting of two six-membered rings sharing a single carbon atom, is a key component in a variety of natural products and pharmacologically active compounds. Understanding its conformational landscape and stereoelectronic properties through computational methods is crucial for the rational design of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental (computational) protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Conformational Landscape of Spiro[5.5]undecane and its Derivatives
The conformational flexibility of the two cyclohexane rings in spiro[5.5]undecane gives rise to several possible stereoisomers. Computational studies, primarily employing Density Functional Theory (DFT), ab initio methods, and molecular mechanics, have been instrumental in elucidating the relative stabilities of these conformers.
Conformational Energies of Hetero-substituted Spiro[5.5]undecanes
A significant body of research has focused on the conformational preferences of spiro[5.5]undecane analogs where carbon atoms are substituted with heteroatoms such as oxygen, sulfur, and selenium. These substitutions introduce complex stereoelectronic interactions, such as the anomeric effect, which profoundly influence the stability of different conformations.
A study by Faal et al. investigated the conformational behaviors of 1,7-dioxa-, 1,7-dithia-, and 1,7-diselena-spiro[5.5]undecane using DFT (B3LYP/6-311+G) and ab initio (MP2/6-311+G ) methods. The three main conformations considered were:
-
Conformation A: Both heteroatoms have an electron pair oriented antiperiplanar to the C-X bond.
-
Conformation B: Only one heteroatom has an electron pair oriented antiperiplanar to the C-X bond.
-
Conformation C: Neither heteroatom has an electron pair oriented antiperiplanar to the C-X bond.
The calculated relative Gibbs free energies (ΔG in kcal/mol) at the B3LYP/6-311+G** level of theory are summarized in the table below.
| Compound | Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| 1,7-dioxaspiro[5.5]undecane | A | 0.00 |
| B | 3.74[1] | |
| C | 8.17[1] | |
| 1,7-dithiaspiro[5.5]undecane | A | 0.00 |
| B | 2.01[1] | |
| C | 4.11[1] | |
| 1,7-diselenaspiro[5.5]undecane | A | 0.00 |
| B | 1.47[1] | |
| C | 2.51[1] |
These results clearly indicate the greater stability of conformation A, which is attributed to the stabilizing anomeric effects.
Computational Methodologies
The accuracy and reliability of computational studies heavily depend on the chosen theoretical methods and parameters. This section details the protocols employed in the representative studies cited in this guide.
DFT and Ab Initio Calculations for Hetero-substituted Spiro[5.5]undecanes
The conformational analysis of 1,7-dioxa-, 1,7-dithia-, and 1,7-diselena-spiro[5.5]undecane was carried out using the following protocol:
-
Software: GAUSSIAN 03 package.
-
Geometry Optimization: Hybrid Density Functional Theory (DFT) at the B3LYP level with the 6-311+G** basis set.
-
Single-Point Energy Calculations: Ab initio Møller-Plesset perturbation theory of the second order (MP2) with the 6-311+G** basis set on the B3LYP optimized geometries.
-
Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate the stereoelectronic interactions, including the anomeric effect. Thermodynamic parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S) were calculated to determine the relative stabilities of the conformers.
The workflow for these computational studies can be visualized as follows:
Biological Relevance and Signaling Pathways
The spiro[5.5]undecane scaffold is present in numerous natural products that exhibit significant biological activity. Of particular interest is the role of certain spiro[5.5]undecane derivatives as antagonists of nicotinic acetylcholine receptors (nAChRs).
Spiro[5.5]undecane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Antagonists
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in various neurological disorders, making them important drug targets. Certain alkaloids containing the spiro[5.5]undecane framework have been identified as potent nAChR antagonists.
The binding of an agonist, such as acetylcholine or nicotine, to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane and activation of downstream signaling cascades. Key pathways activated by nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, which are involved in cell survival, proliferation, and differentiation.
Spiro[5.5]undecane-based antagonists competitively bind to the nAChR, preventing the binding of acetylcholine and thereby inhibiting the downstream signaling events. This inhibitory action can have therapeutic benefits in conditions characterized by excessive cholinergic activity.
The signaling pathway of nAChR and the inhibitory action of spiro[5.5]undecane antagonists can be represented by the following diagram:
Conclusion
Theoretical and computational studies have provided invaluable insights into the structural and electronic properties of spiro[5.5]undecane systems. Conformational analysis has revealed the delicate interplay of steric and stereoelectronic effects that govern the stability of different isomers, particularly in hetero-substituted analogs. Furthermore, the identification of spiro[5.5]undecane-containing natural products as potent nAChR antagonists highlights the therapeutic potential of this scaffold. The continued application of advanced computational techniques will undoubtedly facilitate the design and development of novel spiro[5.5]undecane-based drugs with improved efficacy and selectivity for a range of therapeutic targets. This guide serves as a foundational resource for professionals engaged in this exciting area of research.
References
A Technical Review of 9-Hydroxyspiro[5.5]undecan-3-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 9-Hydroxyspiro[5.5]undecan-3-one and its analogous compounds. The spiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities.[1] This review focuses on the synthesis, quantitative biological data, and mechanisms of action of these compounds, offering valuable insights for researchers in drug discovery and development.
Synthesis of the Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane framework is a key challenge in the synthesis of these molecules. The most prominent and versatile method for creating this bicyclic system is the Robinson annulation . This reaction involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation to form a six-membered ring.[2][3]
While a specific synthetic protocol for this compound is not extensively documented in the current literature, a plausible and efficient route can be proposed based on the well-established Robinson annulation reaction. The logical starting material would be 4-hydroxycyclohexanone .
Proposed Synthesis of this compound
The proposed synthesis involves the base-catalyzed reaction of 4-hydroxycyclohexanone with methyl vinyl ketone. The reaction proceeds through a Michael addition to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield the spirocyclic product.
References
Navigating the Physicochemical Landscape of 9-Hydroxyspiro[5.5]undecan-3-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound featuring both a hydroxyl and a ketone functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability in organic solvents, are critical parameters for its application in drug development, synthesis, and formulation. This technical guide provides a comprehensive overview of the theoretical considerations and experimental approaches for determining the solubility and stability of this compound. Due to a lack of publicly available empirical data for this compound, this document focuses on the foundational principles and generalized methodologies that are scientifically established for compounds of this nature.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its polar and non-polar components. The presence of a hydroxyl (-OH) and a carbonyl (C=O) group allows for hydrogen bonding with polar solvents.[1][2] Conversely, the spirocyclic undecane backbone is non-polar and will favor interactions with non-polar solvents.
General Solubility Principles:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the solvent to act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and ketone moieties.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility is expected.[1] These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the carbonyl group.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the hydrocarbon skeleton has an affinity for these solvents, the polar functional groups will hinder dissolution. As the carbon chain length of a molecule increases, its solubility in water and other polar solvents tends to decrease.[1][2]
The following table illustrates how quantitative solubility data for this compound would be presented. Note: The following data is hypothetical and for illustrative purposes only.
| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |
| Methanol | 25 | > 50 |
| Ethanol | 25 | > 50 |
| Acetone | 25 | 20 - 40 |
| Acetonitrile | 25 | 10 - 20 |
| Dichloromethane | 25 | 5 - 10 |
| Toluene | 25 | < 1 |
| Hexane | 25 | < 0.1 |
Stability Considerations
The chemical stability of this compound is primarily influenced by its two functional groups: a secondary alcohol and a ketone.
-
Oxidation: Secondary alcohols can be oxidized to ketones.[3][4] The presence of oxidizing agents could potentially convert this compound into the corresponding dione. Common oxidizing agents used for this transformation include acidified potassium dichromate(VI) or potassium manganate(VII).[3]
-
Reduction: Both the ketone and, under more forcing conditions, the secondary alcohol can be reduced. For instance, sodium borohydride would be expected to reduce the ketone to a second hydroxyl group, yielding a diol.
-
pH Sensitivity: Both very low and very high pH could catalyze degradation pathways such as dehydration of the alcohol or reactions involving the enolate of the ketone.
-
Thermal Stability: The thermal stability would need to be determined experimentally, typically through thermogravimetric analysis (TGA).
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of a novel compound like this compound are crucial for reproducible results. The following are generalized yet detailed methodologies.
Protocol 1: Equilibrium Solubility Determination by HPLC
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The filtered solution is then diluted with a suitable mobile phase and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Calibration Curve: A calibration curve is generated using standard solutions of this compound of known concentrations.
-
Calculation: The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve. This concentration represents the equilibrium solubility.
Protocol 2: Stability Assessment by Forced Degradation Studies
-
Stock Solution Preparation: A stock solution of this compound is prepared in a non-reactive solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in separate vials:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Stored at 80°C for 48 hours.
-
Photolytic: Exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by HPLC.
-
Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. The formation of any degradation products is also monitored.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for assessing the solubility and stability of a target compound.
Conclusion
While specific experimental data for this compound remains to be published, a strong predictive understanding of its solubility and stability can be derived from the fundamental principles of organic chemistry. The presence of both polar functional groups and a non-polar hydrocarbon backbone suggests a nuanced solubility profile, with higher solubility in polar organic solvents. Its stability is primarily dictated by the reactivity of the secondary alcohol and ketone moieties. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of these critical physicochemical parameters, which are indispensable for the advancement of this compound in research and development.
References
Methodological & Application
Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one via Robinson Annulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound of interest in medicinal chemistry and drug development. The synthesis is centered around the Robinson annulation, a powerful ring-forming reaction in organic chemistry.[1][2][3] This is followed by a selective reduction to yield the target hydroxyketone.
Introduction
The Robinson annulation is a classic method for the formation of a six-membered ring onto a ketone.[2] The reaction proceeds through a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][4] This methodology is widely employed in the synthesis of steroids, terpenoids, and other complex natural products.[3] In this protocol, we apply the Robinson annulation to a protected cyclohexanedione derivative to construct the spiro[5.5]undecane framework, which is a common scaffold in various biologically active molecules. Subsequent selective reduction of one of the ketone functionalities furnishes the desired this compound.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed in three main steps starting from 1,4-cyclohexanedione:
-
Protection of one carbonyl group: 1,4-Cyclohexanedione is first protected as a mono-ketal to ensure regioselectivity in the subsequent Robinson annulation.
-
Robinson Annulation: The protected cyclohexanedione undergoes a Robinson annulation with methyl vinyl ketone to form the spiro[5.5]undecane dione precursor.
-
Selective Reduction: One of the ketone groups in the spirodione is selectively reduced to a hydroxyl group to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (1,4-Cyclohexanedione monoethylene ketal)
This procedure protects one of the carbonyl groups of 1,4-cyclohexanedione, directing the subsequent Robinson annulation to the desired position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Cyclohexanedione | 112.13 | 10.0 g | 0.089 mol |
| Ethylene glycol | 62.07 | 5.5 g (5.0 mL) | 0.089 mol |
| p-Toluenesulfonic acid | 172.20 | 0.2 g | 1.16 mmol |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (10.0 g, 0.089 mol), ethylene glycol (5.5 g, 0.089 mol), p-toluenesulfonic acid (0.2 g, 1.16 mmol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.
Step 2: Synthesis of Spiro[5.5]undecane-1,7-dione monoethylene ketal
This step involves the Robinson annulation of the protected cyclohexanedione with methyl vinyl ketone to form the spirocyclic dione.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 g | 0.064 mol |
| Methyl vinyl ketone | 70.09 | 5.4 g (6.3 mL) | 0.077 mol |
| Sodium ethoxide (21% in ethanol) | 68.05 | 20.8 mL | 0.064 mol |
| Ethanol | - | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 0.064 mol) in ethanol (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the sodium ethoxide solution to the cooled ketone solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
Add a solution of methyl vinyl ketone (5.4 g, 0.077 mol) in ethanol (20 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro[5.5]undecane-1,7-dione monoethylene ketal.
Step 3: Synthesis of this compound
This final step involves the deprotection of the ketal and the selective reduction of one carbonyl group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Spiro[5.5]undecane-1,7-dione monoethylene ketal | 224.29 | 5.0 g | 0.022 mol |
| Sodium borohydride (NaBH4) | 37.83 | 0.42 g | 0.011 mol |
| Methanol | - | 50 mL | - |
| Hydrochloric acid (2 M) | - | 20 mL | - |
| Diethyl ether | - | 100 mL | - |
Procedure:
-
Dissolve the spiro[5.5]undecane-1,7-dione monoethylene ketal (5.0 g, 0.022 mol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.42 g, 0.011 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Slowly add 2 M hydrochloric acid (20 mL) to quench the reaction and hydrolyze the ketal.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data
The following table summarizes the expected physical and spectroscopic data for the key compounds. Note that experimental values may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | 156.18 | Colorless oil | 80-90 |
| Spiro[5.5]undecane-1,7-dione monoethylene ketal | C13H20O3 | 224.29 | Pale yellow oil | 60-70 |
| This compound | C11H18O2 | 182.26 | White solid | 70-85 |
Spectroscopic Data for this compound (Predicted):
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.6-3.8 (m, 1H, -CHOH), 2.2-2.5 (m, 4H, -CH₂C=O), 1.5-2.0 (m, 13H, other CH and CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 210-215 (C=O), 65-70 (-CHOH), 40-50 (spiro C), 20-40 (other CH₂) |
| IR (KBr, cm⁻¹) | 3400-3300 (br, O-H), 2950-2850 (C-H), 1710 (C=O) |
| Mass Spec (EI, m/z) | 182 [M]⁺, 164 [M-H₂O]⁺ |
Visualizations
Robinson Annulation Mechanism
The following diagram illustrates the key steps of the Robinson annulation: Michael addition followed by an intramolecular aldol condensation.
Caption: Mechanism of the Robinson Annulation.
Experimental Workflow
This diagram outlines the overall experimental workflow for the synthesis.
Caption: Overall experimental workflow.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Methyl vinyl ketone is toxic and a lachrymator; handle with extreme care.
-
Sodium ethoxide is a strong base and is corrosive.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
-
Toluene is a flammable and toxic solvent.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: This protocol is intended for use by trained chemists. The reaction conditions provided are based on general procedures for Robinson annulations and selective reductions and may require optimization for this specific substrate. It is the responsibility of the user to ensure that all safety precautions are followed.
References
Stereoselective Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis involves a two-stage strategy: the construction of a spiro[5.5]undecane-3,9-dione precursor followed by a highly selective stereochemical reduction.
I. Introduction
The spiro[5.5]undecane framework is a key structural motif in a variety of natural products and biologically active molecules. The defined three-dimensional arrangement of substituents on this rigid scaffold allows for precise interactions with biological targets. Specifically, the 9-hydroxy-3-one derivative holds significant potential for the development of novel therapeutics due to the presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ketone group) in a stereochemically controlled orientation. This document outlines a robust and reproducible methodology for the stereoselective synthesis of this target compound.
II. Synthetic Strategy
The overall synthetic approach is a convergent strategy that first establishes the spirocyclic core and then introduces the desired stereochemistry at the C-9 position.
Caption: Overall synthetic workflow.
The key steps are:
-
Robinson Annulation: Formation of the spiro[5.5]undecane ring system through the reaction of a suitable cyclic diketone with an α,β-unsaturated ketone. For asymmetric synthesis, a proline-catalyzed variant can be employed to introduce chirality early on.
-
Hydrogenation: Saturation of the double bond formed during the annulation to yield the spiro[5.5]undecane-3,9-dione precursor.
-
Stereoselective Reduction: Diastereoselective reduction of one of the ketone functionalities to introduce the hydroxyl group with the desired stereochemistry.
III. Experimental Protocols
A. Synthesis of Spiro[5.5]undecane-3,9-dione (Precursor)
The synthesis of the spiro[5.5]undecane-3,9-dione precursor can be achieved via a Robinson annulation reaction. Both symmetric and asymmetric approaches are presented.
1. Asymmetric Robinson Annulation (Proline-Catalyzed)
This protocol allows for the enantioselective synthesis of the spiro[5.5]undecane core.
Caption: Workflow for asymmetric synthesis of the dione precursor.
Protocol:
-
To a solution of cyclohexane-1,3-dione (1.0 eq) in dimethylformamide (DMF), add (S)-proline (0.1 - 0.3 eq).
-
Stir the mixture at room temperature until the dione dissolves.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral enone.
-
Dissolve the enone in ethyl acetate and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield the chiral spiro[5.5]undecane-3,9-dione.
| Parameter | Value |
| Enantiomeric Excess (ee) | >90% (typical) |
| Diastereomeric Ratio (dr) | >95:5 (typical) |
| Yield | 60-80% (over 2 steps) |
Table 1: Typical quantitative data for the asymmetric synthesis of the dione precursor.
B. Stereoselective Reduction of Spiro[5.5]undecane-3,9-dione
The crucial step for introducing the desired stereochemistry at the C-9 position is the selective reduction of one of the two ketone groups. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.
1. Diastereoselective Reduction using a Bulky Hydride Reagent
This protocol utilizes a sterically hindered hydride reagent to favor attack from the less hindered face of the carbonyl group.
Caption: Workflow for the diastereoselective reduction.
Protocol:
-
Dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of this compound.
| Parameter | Value |
| Diastereomeric Ratio (dr) | >90:10 (favoring the equatorial alcohol) |
| Yield | 70-90% |
Table 2: Typical quantitative data for the diastereoselective reduction.
IV. Data Summary
| Stage | Product | Yield | Stereoselectivity |
| Asymmetric Annulation & Hydrogenation | Chiral Spiro[5.5]undecane-3,9-dione | 60-80% | >90% ee |
| Diastereoselective Reduction | This compound | 70-90% | >90:10 dr |
Table 3: Summary of quantitative data for the overall synthesis.
V. Conclusion
The protocols described herein provide a reliable and stereocontrolled route to this compound. The use of an asymmetric Robinson annulation establishes the initial chirality of the spirocyclic core, while a subsequent diastereoselective reduction with a bulky hydride reagent allows for the precise installation of the hydroxyl group. This synthetic strategy offers a practical approach for the preparation of this valuable building block for use in drug discovery and development programs. Further optimization of reaction conditions and exploration of other chiral catalysts and reducing agents may lead to even higher levels of stereocontrol.
The Untapped Potential of 9-Hydroxyspiro[5.5]undecan-3-one as a Chiral Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyspiro[5.5]undecan-3-one, a structurally intriguing spirocyclic compound, presents a promising yet largely unexplored scaffold for the synthesis of complex molecular architectures. Its inherent chirality, stemming from the spirocyclic center and the hydroxyl-bearing stereocenter, marks it as a potentially valuable building block for the stereoselective synthesis of natural products and novel pharmaceutical agents. This document provides a comprehensive overview of the potential applications of enantiopure this compound and outlines hypothetical protocols for its utilization in synthetic chemistry. While direct applications of this specific chiral building block are not extensively documented in current literature, the following notes are based on established principles of stereoselective synthesis and the known reactivity of related spirocyclic systems.
Potential Applications
Enantiomerically pure this compound can serve as a versatile starting material for the synthesis of a variety of complex molecules. The presence of two distinct functional groups, a ketone and a secondary alcohol, on a rigid spirocyclic framework allows for regioselective and stereoselective transformations.
1.1. Synthesis of Spirocyclic Natural Products and Analogs
The spiro[5.5]undecane core is a common motif in a range of natural products exhibiting diverse biological activities. The inherent chirality of this compound can be exploited to control the stereochemistry of key bond-forming reactions in the total synthesis of such compounds. Potential target classes include:
-
Terpenoids: Many sesquiterpenoids and diterpenoids feature spirocyclic frameworks. The defined stereochemistry of the building block can serve as a crucial starting point for their asymmetric synthesis.
-
Alkaloids: A number of alkaloids incorporate spiro-fused ring systems. The functional handles of this compound allow for the introduction of nitrogen-containing moieties.
-
Spiroketals: Although not a direct precursor, the spirocyclic carbon framework can be elaborated into more complex spiroketal structures found in numerous bioactive natural products.
1.2. Development of Novel Pharmaceutical Scaffolds
The rigid, three-dimensional structure of the spiro[5.5]undecane skeleton is an attractive feature for the design of novel drug candidates. The defined spatial arrangement of substituents can lead to high-affinity and selective interactions with biological targets. Potential therapeutic areas include:
-
Oncology: The unique topology of spiro-compounds can be utilized to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.
-
Neuroscience: Spirocyclic scaffolds have been explored for the development of ligands for various receptors and ion channels in the central nervous system.
-
Infectious Diseases: The introduction of pharmacophoric groups onto the spirocyclic core could lead to the discovery of new antibacterial or antiviral agents.
1.3. As a Chiral Auxiliary
While not a primary application, the chiral backbone of this compound could potentially be utilized as a chiral auxiliary to control stereoselective reactions on a prochiral substrate. The auxiliary could then be cleaved and potentially recovered.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on standard organic chemistry methodologies and are intended to serve as a starting point for researchers. Optimization of reaction conditions will be necessary for specific substrates.
2.1. Protocol 1: Stereoselective Reduction of the Ketone
This protocol describes the diastereoselective reduction of the ketone functionality, which would yield a diol with a new stereocenter. The stereochemical outcome will be influenced by the existing hydroxyl group.
Table 1: Reagents for Stereoselective Ketone Reduction
| Reagent | Solvent | Expected Major Diastereomer |
| Sodium borohydride | Methanol | Axial attack, equatorial alcohol |
| L-Selectride® | Tetrahydrofuran | Equatorial attack, axial alcohol |
| (R)-CBS reagent | Tetrahydrofuran | Enantioselective reduction |
Methodology:
-
To a solution of (S)-9-Hydroxyspiro[5.5]undecan-3-one (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding diol.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis of the di-acetate derivative.
2.2. Protocol 2: Derivatization of the Hydroxyl Group and Subsequent Nucleophilic Addition to the Ketone
This protocol involves the protection of the hydroxyl group, followed by a stereoselective nucleophilic addition to the ketone.
Methodology:
-
Protection of the Hydroxyl Group:
-
To a solution of (S)-9-Hydroxyspiro[5.5]undecan-3-one (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the TBDMS-protected ketone.
-
-
Nucleophilic Addition:
-
To a solution of the TBDMS-protected ketone (1.0 eq) in dry THF at -78 °C, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Visualizations
Diagram 1: Hypothetical Synthetic Pathway to a Spirocyclic Core
Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their inherent three-dimensional nature provides an excellent platform for creating molecules with improved pharmacological properties. The spiro[5.5]undecane core, in particular, offers a rigid yet versatile framework for the development of novel therapeutic agents. While specific research on 9-Hydroxyspiro[5.5]undecan-3-one is limited in publicly available literature, the broader class of spiro[5.5]undecane derivatives has shown significant promise in various therapeutic areas. This document provides an overview of the applications of substituted spiro[5.5]undecane scaffolds in medicinal chemistry, including detailed protocols for the synthesis and biological evaluation of analogous compounds.
Key Application Areas of Spiro[5.5]undecane Derivatives
The spiro[5.5]undecane scaffold has been successfully employed in the development of compounds with a range of biological activities, including:
-
Anticancer Activity: Certain spiro[5.5]undecane-1,5,9-trione derivatives have demonstrated potent cytotoxic effects against cancer cell lines.
-
Antiviral Activity: Functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potential inhibitors of HIV-1.
-
Central Nervous System (CNS) Activity: Diazaspiro[5.5]undecane derivatives have been investigated as antagonists for GABAA receptors, suggesting potential applications in neurological and psychiatric disorders.
Data Presentation: Biological Activities of Spiro[5.5]undecane Derivatives
The following tables summarize the quantitative data for representative spiro[5.5]undecane derivatives in different therapeutic areas.
Table 1: Anticancer Activity of a Spiro[5.5]undecane Derivative
| Compound | Cell Line | Activity | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 (Liver Adenocarcinoma) | IC50: 23.67 ± 4 µM | [1] |
Table 2: Anti-HIV-1 Activity of Spiro[5.5]undecane-1,5,9-trione Derivatives
| Compound | Activity | Note | Reference |
| cis-1aca | Better lead than AZT | Preliminary in vivo screening | [2] |
| cis-1jca | Better lead than AZT | Preliminary in vivo screening | [2] |
Table 3: GABAA Receptor Antagonism of a Diazaspiro[5.5]undecane Derivative
| Compound | Receptor Subtype Selectivity | Activity | Reference |
| m-methylphenyl analog of 3,9-diazaspiro[5.5]undecane | α4βδ vs. α1- and α2- containing subtypes | Ki: 180 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of spiro[5.5]undecane derivatives, based on published literature.
Protocol 1: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[1]
Objective: To synthesize a spiro[5.5]undecane-1,5,9-trione derivative with potential anticancer activity.
Materials:
-
Dimedone
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) in dichloromethane (10 mL).
-
Add triethylamine (0.1 mmol) as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 100 °C) and power (e.g., 150 W) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: MTT Assay for Anticancer Activity Screening[4][5][6][7]
Objective: To determine the cytotoxic activity of a test compound against a cancer cell line (e.g., SK-HEP-1).
Materials:
-
SK-HEP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed SK-HEP-1 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Cell-Based Anti-HIV-1 Assay[2]
Objective: To evaluate the in vitro anti-HIV-1 activity of a test compound.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Control drug (e.g., Azidothymidine - AZT)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA)
-
96-well microplates
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of the test compound and the control drug in culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a predetermined amount of HIV-1 viral stock.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for a specified period (e.g., 5-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Determine the concentration of the test compound that inhibits HIV-1 replication by 50% (EC50) by analyzing the dose-response curve.
-
Concurrently, assess the cytotoxicity of the compound on the host cells using an appropriate assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
Protocol 4: GABAA Receptor Radioligand Binding Assay[8][9]
Objective: To determine the binding affinity of a test compound for the GABAA receptor.
Materials:
-
Rat brain cortex membranes (source of GABAA receptors)
-
Radioligand (e.g., [³H]-Muscimol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., excess unlabeled GABA)
-
Test compound
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (e.g., [³H]-Muscimol) to all tubes.
-
For determining non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 4 °C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
Mandatory Visualizations
Caption: Workflow for Synthesis and Anticancer Evaluation.
Caption: Potential Signaling Pathway Targeted by Anticancer Spiro Compounds.
Caption: Spiro[5.5]undecane in the Drug Development Pipeline.
Conclusion
The spiro[5.5]undecane scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Although direct medicinal chemistry applications of this compound are not extensively documented, the successful development of various derivatives highlights the potential of this structural motif. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new spiro[5.5]undecane-based compounds for a range of diseases, contributing to the advancement of this promising class of molecules in drug discovery. Further exploration of substitutions on the spiro[5.5]undecane core, including the introduction of hydroxyl and keto functionalities at various positions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile scaffold.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Reduction of the Ketone in 9-Hydroxyspiro[5.5]undecan-3-one
Abstract
This application note provides a detailed protocol for the reduction of the ketone functionality in 9-Hydroxyspiro[5.5]undecan-3-one to the corresponding diol, 9,3-dihydroxyspiro[5.5]undecane. The primary method described utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent commonly employed for the conversion of ketones to secondary alcohols.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for this transformation. Emphasis is placed on experimental details, reaction monitoring, product isolation, and the potential for diastereoselectivity.
Introduction
Spirocyclic scaffolds are important structural motifs in many biologically active compounds and natural products. The functionalization of these frameworks is crucial for the development of new therapeutic agents. This compound possesses two key functional groups: a ketone and a hydroxyl group. The selective reduction of the ketone is a critical step in the synthesis of derivatives with modified pharmacological profiles.
The reduction of cyclic ketones can lead to the formation of diastereomeric alcohols, with the stereochemical outcome depending on the steric and electronic environment of the carbonyl group and the nature of the reducing agent.[4][5] Bulky reducing agents typically approach from the less sterically hindered face of the ketone, leading to the formation of the axial alcohol.[5] Conversely, smaller reducing agents, such as sodium borohydride, can favor the formation of the more thermodynamically stable equatorial alcohol.[6] The presence of the existing hydroxyl group at the 9-position may also influence the facial selectivity of the hydride attack on the carbonyl at the 3-position.
This protocol details a robust method using sodium borohydride in a protic solvent, a common and effective system for ketone reductions.[7][8]
Data Presentation
While specific quantitative data for the reduction of this compound is not available in the provided search results, the following table summarizes typical outcomes for the reduction of cyclic ketones with various reagents, which can be used as a general guideline for optimizing the reaction.
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Diastereomeric Ratio (Axial:Equatorial) | Yield (%) | Citations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Varies, often favors equatorial | >90 | [1][2][9] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to RT | Varies, often favors axial | >90 | [9][10] |
| L-Selectride® | THF | -78 | High axial selectivity | High | [9] |
| Sodium Trimethoxyborohydride | - | - | Poor selectivity reported in some cases | - | [9] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | RT | Varies | High | [11][12] |
Experimental Protocol
Materials and Methods
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 30% Ethyl acetate in Hexanes)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate).
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 - 2.0 eq) to the cooled solution in small portions over 15-20 minutes. The molar equivalents of NaBH₄ can be adjusted, but a slight excess is generally used to ensure complete reaction.[1]
-
Caution: Hydrogen gas may be evolved. Ensure the reaction is performed in a well-ventilated fume hood.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]
-
Take a small aliquot of the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material.
-
Elute the TLC plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light (if applicable) and/or by staining. The reaction is complete when the starting material spot has disappeared. The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose the excess sodium borohydride and the borate ester intermediate.[7]
-
Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will further decompose any remaining borohydride and borate complexes.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
-
Extraction:
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio. The ratio can often be determined by integration of characteristic signals in the ¹H NMR spectrum.
-
Mandatory Visualization
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. webassign.net [webassign.net]
- 3. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 7. Borohydride reduction of a ketone [cs.gordon.edu]
- 8. webassign.net [webassign.net]
- 9. researchgate.net [researchgate.net]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: Use of 9-Hydroxyspiro[5.5]undecan-3-one in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are prominent structural motifs in a vast array of natural products and medicinally important compounds. Their inherent three-dimensionality and conformational rigidity offer unique opportunities for exploring chemical space in drug discovery. The spiro[5.5]undecane core, in particular, is a recurring feature in a number of bioactive molecules. 9-Hydroxyspiro[5.5]undecan-3-one, with its bifunctional nature combining a ketone and a secondary alcohol, presents itself as a potentially versatile building block for the stereocontrolled synthesis of complex molecular architectures.
This document, therefore, aims to provide a conceptual framework for the potential utility of this compound in synthetic strategies, drawing upon general principles of spirocycle synthesis and functional group transformations relevant to natural product chemistry. The protocols and workflows presented herein are proposed synthetic pathways and should be considered as starting points for research and development.
Conceptual Applications in Natural Product Synthesis
The strategic placement of the hydroxyl and keto groups in this compound allows for a range of synthetic manipulations. These functionalities can be used to introduce further complexity and to construct key fragments of larger natural products.
1. Elaboration of the Ketone Moiety:
The ketone at the 3-position can serve as a handle for various carbon-carbon bond-forming reactions, including:
-
Aldol Condensations: Reaction with other carbonyl compounds to build larger carbon skeletons.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Introduction of exocyclic double bonds, which can be further functionalized.
-
Grignard and Organolithium Additions: Formation of tertiary alcohols and introduction of new stereocenters.
-
Enolate Alkylation and Acylation: Introduction of substituents at the C2 or C4 positions.
2. Functionalization of the Hydroxyl Group:
The hydroxyl group at the 9-position offers another site for synthetic diversification:
-
Oxidation: Conversion to the corresponding diketone, which can undergo a different set of reactions.
-
Protection and Deprotection: Masking the hydroxyl group to allow for selective reactions at the ketone.
-
Etherification and Esterification: Attachment of other molecular fragments.
-
Elimination: Formation of an enone system, a valuable intermediate for conjugate additions.
Logical Workflow for a Hypothetical Synthesis
The following diagram illustrates a conceptual workflow for utilizing this compound in a multi-step synthesis.
developing enzyme assays for screening 9-Hydroxyspiro[5.5]undecan-3-one activity
Topic: Developing Enzyme Assays for Screening 9-Hydroxyspiro[5.5]undecan-3-one Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific enzymatic targets for this compound are not extensively documented in publicly available literature, its chemical structure, featuring both a hydroxyl and a ketone moiety, suggests that it may interact with enzymes from the oxidoreductase class, particularly dehydrogenases or reductases. These enzymes catalyze the transfer of a hydride from a substrate to a cofactor, typically NAD+/NADP+ or FAD.
This document provides a detailed methodology for developing and executing enzyme assays to screen this compound for its potential to act as either an inhibitor or a substrate of a model dehydrogenase enzyme. The protocols are designed to be adaptable for high-throughput screening (HTS) and detailed kinetic analysis.
Principle of the Assay
The proposed assay is based on the monitoring of the change in the concentration of the nicotinamide adenine dinucleotide (NADH) cofactor. Many dehydrogenases catalyze the oxidation of a substrate by reducing NAD+ to NADH, or the reverse reaction. NADH has a distinct absorbance maximum at 340 nm, while NAD+ does not absorb at this wavelength. This property allows for a direct, real-time spectrophotometric measurement of enzyme activity. Alternatively, the fluorescence of NADH can be measured for a more sensitive assay.
The screening strategy involves two main stages:
-
Primary Assay (Inhibitor Screening): To determine if this compound can inhibit the activity of a known dehydrogenase with its specific substrate.
-
Secondary Assay (Substrate Determination): To investigate if this compound can itself serve as a substrate for the dehydrogenase.
Experimental Protocols
Protocol 1: Primary Inhibitor Screening Assay
Objective: To determine if this compound inhibits a model dehydrogenase enzyme.
Materials and Reagents:
-
Dehydrogenase enzyme (e.g., lactate dehydrogenase, alcohol dehydrogenase)
-
Enzyme's specific substrate (e.g., pyruvate for LDH, ethanol for ADH)
-
NAD+ or NADH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well or 384-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the dehydrogenase enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of the enzyme's substrate in assay buffer.
-
Prepare a stock solution of NAD+ or NADH in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired screening concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of the appropriate solutions to each well as described in the table below.
-
Negative Control (No Inhibition): Contains all reaction components except the test compound (vehicle control).
-
Positive Control (Maximal Inhibition): Contains a known inhibitor of the enzyme.
-
Test Wells: Contain all reaction components and the test compound at various concentrations.
-
Blank Wells: Contain all reaction components except the enzyme, to correct for background absorbance.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the final component (e.g., the substrate or the enzyme).
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the change in absorbance at 340 nm over time (kinetic mode) for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to the negative control (100% activity) and the positive control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: Secondary Substrate Determination Assay
Objective: To determine if this compound can act as a substrate for the dehydrogenase.
Procedure:
-
Assay Setup:
-
The assay is set up similarly to the inhibitor screen, but the known substrate is omitted from the test wells.
-
This compound is added to the test wells as the potential substrate.
-
A positive control with the known substrate and a negative control without any substrate are included.
-
-
Measurement and Analysis:
-
The reaction is initiated and monitored as described in Protocol 1.
-
An increase in NADH absorbance over time in the presence of this compound (compared to the no-substrate control) indicates that it is being oxidized by the enzyme.
-
If it acts as a substrate, kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined by measuring the reaction rates at varying concentrations of the compound.
-
Data Presentation
Table 1: Example Data Summary for Primary Inhibitor Screening
| Compound | Concentration (µM) | Average Rate (mOD/min) | % Inhibition |
| Negative Control | - | 25.0 | 0 |
| Positive Control | 10 | 0.5 | 98 |
| 9-Hydroxyspiro... | 1 | 22.5 | 10 |
| 9-Hydroxyspiro... | 10 | 12.5 | 50 |
| 9-Hydroxyspiro... | 100 | 2.5 | 90 |
Table 2: Example Data for IC50 Determination
| Compound | IC50 (µM) | Hill Slope | R² |
| 9-Hydroxyspiro... | 10.0 | 1.2 | 0.99 |
| Known Inhibitor | 8.5 | 1.0 | 0.98 |
Table 3: Example Kinetic Data from Substrate Determination Assay
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Known Substrate | 150 | 25 |
| 9-Hydroxyspiro... | 500 | 15 |
Mandatory Visualizations
Caption: Workflow for the primary inhibitor screening assay.
Caption: Principle of the dehydrogenase assay and potential inhibition.
Application Note & Protocol: Quantification of 9-Hydroxyspiro[5.5]undecan-3-one using LC-MS/MS
This document provides a comprehensive guide for the quantitative analysis of 9-Hydroxyspiro[5.5]undecan-3-one in biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methodology is based on a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, offering high sensitivity and selectivity.
Introduction
This compound is a spirocyclic compound of interest in medicinal chemistry and drug discovery. Accurate quantification of this analyte in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a sensitive and specific LC-MS/MS method for the determination of this compound. The protocol includes sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed validation parameters. While no established methods were found in a comprehensive literature search, this protocol is based on established principles for the analysis of similar small molecules.
Principle of the Method
The method involves the extraction of this compound from the sample matrix using liquid-liquid extraction (LLE). The extracted analyte is then separated from potential interferences using reverse-phase liquid chromatography. Quantification is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Ethyl acetate, HPLC grade
-
Human plasma (or other relevant biological matrix)
-
Phosphate buffered saline (PBS), pH 7.4
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into the blank biological matrix to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).
-
Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
Mass Spectrometry Parameters (Hypothetical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte: m/z 183.3 -> 125.1 (Quantifier), m/z 183.3 -> 97.1 (Qualifier) |
| IS: To be determined based on the selected standard | |
| Dwell Time | 100 ms |
Note: The MRM transitions are hypothetical and would need to be optimized by direct infusion of the analyte into the mass spectrometer.
Data Presentation
The following table summarizes the hypothetical quantitative performance of the method. These values are indicative and would require experimental validation.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | < 15% (< 20% at LOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Visualization
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one. The information is structured to address specific experimental challenges and improve reaction yields.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound, which is often prepared via a Robinson annulation reaction. This guide provides potential causes and solutions for these challenges.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect Reaction Conditions: The choice between acidic and basic catalysis is crucial and substrate-dependent.[1] | Optimize Catalyst: If using basic conditions (e.g., Triton B), consider switching to an acidic catalyst like phosphoric acid, which has been shown to improve yields in similar systems.[1] |
| Decomposition of Starting Materials or Product: The hydroxyl and ketone functionalities may be sensitive to harsh reaction conditions. | Milder Conditions: Employ milder reaction conditions, such as lower temperatures or less concentrated reagents. Consider using a milder base or acid. | |
| Inefficient Annulation: The intramolecular aldol condensation and dehydration steps of the Robinson annulation may not be proceeding efficiently. | Adjust Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for the cyclization and dehydration steps. | |
| Side Reactions: Competing reactions, such as self-condensation of the ketone starting material or polymerization of methyl vinyl ketone, can reduce the yield. | Control Stoichiometry: Use a slight excess of methyl vinyl ketone to favor the desired Michael addition. Add the base or acid catalyst slowly to control the reaction rate and minimize side reactions. | |
| Formation of Multiple Byproducts | Lack of Regioselectivity: The enolate formation may not be regioselective, leading to the formation of isomeric products. | Use of a Directed Aldol Reaction: Consider a two-step process where the Michael addition is performed first under conditions that favor the desired regioselectivity, followed by the intramolecular aldol condensation under different conditions. |
| Dehydration Issues: Incomplete or uncontrolled dehydration can lead to a mixture of aldol addition products and the desired enone. | Optimize Dehydration: If using acidic conditions, ensure sufficient acid concentration and temperature to drive the dehydration to completion. If using basic conditions, a separate dehydration step with an acid catalyst might be necessary. | |
| Difficult Purification | Similar Polarity of Product and Byproducts: The desired product and closely related byproducts may have similar polarities, making chromatographic separation challenging. | Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. |
| Product Instability on Silica Gel: The product may be unstable on normal phase silica gel. | Alternative Chromatography: Use neutral or deactivated silica gel, or consider using a different stationary phase like alumina. Reverse-phase chromatography could also be an option. | |
| Residual Starting Materials: Unreacted starting materials can co-elute with the product. | Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble starting materials and reagents before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method for constructing the spiro[5.5]undecane framework is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation.[1][2]
Q2: How does the choice of catalyst (acid vs. base) affect the reaction?
A2: The catalyst choice is critical and can significantly impact the reaction yield. For the synthesis of oxaspiro[5.5]undec-7-en-9-one, a structurally related compound, acidic catalysis using phosphoric acid in benzene gave a 70% yield, whereas basic conditions with Triton B were less effective.[1] The optimal catalyst is substrate-dependent and should be determined experimentally.
Q3: What are the key parameters to control for improving the yield?
A3: To improve the yield, focus on optimizing the following parameters:
-
Catalyst: Experiment with both acid and base catalysts to find the most effective one for your specific substrate.[1]
-
Solvent: The choice of solvent can influence reaction rates and selectivity.
-
Temperature: Both the Michael addition and the aldol condensation steps are temperature-sensitive.
-
Reaction Time: Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time and avoid byproduct formation from prolonged reaction times.
Q4: Are there any modern, more efficient methods for synthesizing spiroketones?
A4: Yes, telescoped flow processes are emerging as a green and sustainable alternative to traditional batch synthesis.[3] This approach combines multiple reaction steps (e.g., ring-closing metathesis and hydrogenation) into a continuous flow system, which can lead to significant cost savings, increased throughput, and reduced waste.[3]
Experimental Protocols
General Protocol for Robinson Annulation
-
Reaction Setup: To a solution of the starting substituted cyclohexanone (1 equivalent) in a suitable solvent (e.g., t-butanol, benzene), add methyl vinyl ketone (1.1 to 1.5 equivalents).[1][2]
-
Catalyst Addition:
-
Reaction: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the catalyst. If the reaction was run in an organic solvent, wash the mixture with water and brine. If in a water-miscible solvent, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
To aid in understanding the key processes, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Robinson annulation pathway for spiroketone synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 9-Hydroxyspiro[5.5]undecan-3-one Isomers
Welcome to the technical support center for the purification of 9-Hydroxyspiro[5.5]undecan-3-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound isomers so challenging?
A1: The purification of this compound isomers is particularly difficult due to the presence of multiple stereocenters, leading to the formation of diastereomers with very similar polarities. The hydroxyl and ketone functional groups contribute to their polar nature and can engage in hydrogen bonding, further complicating separation by standard chromatographic techniques. The subtle differences in the spatial arrangement of these functional groups between isomers result in minimal differences in their interaction with the stationary phase, often leading to co-elution.
Q2: What are the expected isomers of this compound?
A2: this compound has two stereocenters, one at the spirocyclic carbon and another at the carbon bearing the hydroxyl group. This gives rise to a total of four possible stereoisomers, which exist as two pairs of diastereomers. The separation of these diastereomeric pairs is the primary purification challenge.
Q3: What analytical techniques are recommended for assessing the purity of the isomers?
A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for assessing the isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can also be used to determine the relative ratio of diastereomers in a mixture, although individual isomer assignment may require advanced techniques like NOESY.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers.
Issue 1: Co-elution of Isomers in Column Chromatography
Symptom: A single broad peak or multiple overlapping peaks are observed during column chromatography, indicating poor separation of the diastereomers.
Possible Causes & Solutions:
-
Insufficient Selectivity of the Stationary Phase: Standard silica gel may not provide enough selectivity.
-
Troubleshooting:
-
Use Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica.
-
Deactivated Silica Gel: Prepare a deactivated silica gel by adding a small percentage of water or triethylamine to the slurry to reduce strong interactions.
-
Alternative Stationary Phases: Consider using Florisil® or other specialized stationary phases.
-
-
-
Inappropriate Mobile Phase Polarity: The solvent system may not be optimized to exploit the small polarity differences between the isomers.
-
Troubleshooting:
-
Fine-tune Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexane).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, isopropanol, dichloromethane, or toluene) can sometimes improve resolution.[1]
-
Utilize Less Common Solvents: Experiment with solvent systems like diethyl ether/hexane or acetone/toluene.
-
-
Issue 2: Peak Tailing in HPLC Analysis
Symptom: Asymmetrical peaks with a "tail" are observed in the HPLC chromatogram, which can affect resolution and accurate quantification.
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The hydroxyl and ketone groups of the analyte can interact strongly with free silanol groups on the silica-based stationary phase.
-
Troubleshooting:
-
Use an End-capped Column: Employ a modern, well-end-capped C18 or other reverse-phase column to minimize silanol interactions.
-
Mobile Phase Additives: Add a competing agent like triethylamine (0.1%) to the mobile phase to mask the silanol groups.
-
Adjust Mobile Phase pH: If using a reverse-phase method with a buffer, adjusting the pH can alter the ionization state of the silanols and improve peak shape.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Troubleshooting:
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Issue 3: Irreproducible Retention Times
Symptom: Retention times for the isomers vary significantly between different chromatographic runs.
Possible Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Troubleshooting:
-
Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Troubleshooting:
-
Precise Measurement: Use volumetric flasks and graduated cylinders for accurate mobile phase preparation.
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Troubleshooting:
-
Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature and improve reproducibility.
-
-
Data Presentation
Table 1: Illustrative Column Chromatography Conditions for Diastereomer Separation
Disclaimer: The following data is for illustrative purposes and should be optimized for your specific mixture.
| Stationary Phase | Mobile Phase System (v/v) | Isomer 1 (Rf) | Isomer 2 (Rf) | Resolution (ΔRf) |
| Silica Gel (230-400 mesh) | 40% Ethyl Acetate in Hexane | 0.35 | 0.32 | 0.03 |
| Silica Gel (230-400 mesh) | 35% Ethyl Acetate / 5% Toluene in Hexane | 0.40 | 0.35 | 0.05 |
| Alumina (Neutral, Grade III) | 50% Diethyl Ether in Hexane | 0.55 | 0.48 | 0.07 |
| Deactivated Silica Gel (5% H2O) | 30% Ethyl Acetate in Dichloromethane | 0.28 | 0.22 | 0.06 |
Table 2: Example HPLC Method Parameters for Isomer Analysis
Disclaimer: The following data is for illustrative purposes and should be optimized for your specific mixture.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Isocratic: 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (Isomer 1) | ~ 8.5 min |
| Expected Retention Time (Isomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Weigh the appropriate amount of stationary phase (e.g., silica gel, 20-50 times the weight of the crude sample) and create a slurry with the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring an evenly packed bed. Add a thin layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the purified isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 2: Method Development for HPLC Separation
-
Column Selection: Start with a polysaccharide-based chiral column, as they are often effective for a wide range of compounds.
-
Mobile Phase Screening (Normal Phase):
-
Begin with a simple mobile phase, such as Hexane/Isopropanol (90:10).
-
If separation is poor, vary the ratio (e.g., 95:5, 80:20).
-
Try a different alcohol modifier, such as ethanol.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful, switch to a reversed-phase chiral column.
-
Screen with mobile phases like Acetonitrile/Water or Methanol/Water.
-
Consider the use of buffered aqueous phases if peak shape is poor.
-
-
Optimize Flow Rate and Temperature: Once partial separation is achieved, optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve resolution and analysis time.
-
Method Validation: Once a suitable method is developed, validate it for specificity, linearity, accuracy, and precision.
Visualizations
References
Technical Support Center: Synthesis of Spiro[5.5]undecan-3-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[5.5]undecan-3-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of spiro[5.5]undecan-3-ones, particularly via the Robinson annulation of cyclohexanone with methyl vinyl ketone (MVK).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base.[1] | - Use freshly distilled MVK for the reaction. - Add MVK slowly to the reaction mixture to maintain a low concentration. - Consider in situ generation of MVK from a precursor like a Mannich base.[1] - Employ milder reaction conditions (lower temperature, weaker base) if possible. |
| 2. Incomplete Reaction: The Michael addition or the subsequent intramolecular aldol condensation may not have gone to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Ensure the reaction is stirred efficiently. - Increase the reaction time or temperature cautiously, while monitoring for side product formation. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting materials. | - Carefully measure and dispense all reactants and reagents. | |
| Presence of a Higher Molecular Weight Impurity | Double Alkylation of Cyclohexanone: The cyclohexanone enolate can react with a second molecule of MVK after the initial Michael addition.[1] | - Use a slight excess of cyclohexanone relative to MVK to favor the mono-alkylation product. - Add MVK slowly to the reaction mixture. |
| Product Decomposition During Purification | 1. Ketal Cleavage (for related structures): Although not the parent ketone, related structures like 1,5-dioxaspiro[5.5]undecan-3-one are known to decompose via ketal cleavage during distillation, leading to cyclohexanone contamination.[2] This suggests that the spirocyclic core can be susceptible to ring-opening under harsh conditions. | - Avoid high temperatures during purification. - Opt for column chromatography over distillation if the product is thermally sensitive. - If distillation is necessary, use a high-vacuum, short-path apparatus to minimize the exposure time to heat. |
| 2. Acid or Base-Catalyzed Decomposition: Residual acid or base from the reaction can promote side reactions during workup and purification. | - Thoroughly neutralize the reaction mixture before extraction. - Perform aqueous washes to remove any remaining salts or catalysts. | |
| Difficulty in Removing Solvent | Residual Solvent: Solvents with high boiling points or those that form azeotropes with the product can be challenging to remove completely. For instance, removing residual dichloromethane from 1,5-dioxaspiro[5.5]undecan-3-one can be difficult. | - Use a rotary evaporator followed by a high-vacuum line to remove the bulk of the solvent. - Co-evaporation with a lower-boiling solvent (e.g., pentane) can help to azeotropically remove the stubborn solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing spiro[5.5]undecan-3-one?
A1: The most prevalent and well-established method is the Robinson annulation. This reaction involves a Michael addition of a cyclohexanone enolate to methyl vinyl ketone, followed by an intramolecular aldol condensation to form the spirocyclic ring system.[3][4]
Q2: I observe a significant amount of a polymeric substance in my reaction flask. What is it and how can I prevent it?
A2: The polymeric substance is likely poly(methyl vinyl ketone). MVK is highly susceptible to base-catalyzed polymerization, which is a common cause of low yields in the Robinson annulation.[1] To mitigate this, it is crucial to use freshly distilled MVK and add it slowly to the reaction mixture. Some protocols also generate MVK in situ to maintain a low concentration throughout the reaction.[1]
Q3: My product yield is low, and I have a significant amount of a byproduct with a mass corresponding to the addition of two MVK units to cyclohexanone. What is this side reaction?
A3: This side product is the result of a double Michael addition, where the enolate of the initial Michael adduct reacts with a second molecule of MVK. This "double alkylation" is a known side reaction in the Robinson annulation.[1] To minimize its formation, you can use a slight excess of cyclohexanone and ensure slow addition of MVK.
Q4: Can I purify spiro[5.5]undecan-3-one by distillation?
A4: While distillation is a common purification technique, caution is advised. For analogous compounds like 1,5-dioxaspiro[5.5]undecan-3-one, distillation can lead to decomposition through ketal cleavage.[2] If your spiro[5.5]undecan-3-one derivative is thermally sensitive, purification by column chromatography is a safer alternative. If you must distill, use high vacuum and a short path to minimize thermal stress.
Q5: What are the optimal conditions for the intramolecular aldol condensation step?
A5: The intramolecular aldol condensation is typically carried out under either basic or acidic conditions. The choice of catalyst can influence the reaction rate and yield. The formation of a six-membered ring is generally thermodynamically favored over the formation of a strained four-membered ring, which could theoretically arise from an alternative cyclization pathway.
Experimental Protocols
General Protocol for the Synthesis of Spiro[5.5]undecan-3-one via Robinson Annulation
This protocol is a generalized procedure based on the principles of the Robinson annulation. Optimization of specific parameters may be necessary.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (freshly distilled)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tert-butanol)
-
Apparatus for inert atmosphere reaction
-
Standard workup and purification equipment
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base in the anhydrous solvent. Cool the solution to 0-5 °C in an ice bath.
-
Michael Addition: Slowly add cyclohexanone to the cooled base solution with vigorous stirring to form the enolate. After the addition is complete, continue stirring for a short period to ensure complete enolate formation.
-
Slowly add freshly distilled methyl vinyl ketone to the reaction mixture, maintaining the temperature below 10 °C. The rate of addition should be controlled to minimize the polymerization of MVK.
-
After the addition of MVK, allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC or GC).
-
Intramolecular Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone. The progress of this step should also be monitored.
-
Workup: Cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl). Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: After removing the solvent, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of spiro[5.5]undecan-3-one.
Caption: Reaction pathways in the synthesis of spiro[5.5]undecan-3-one.
References
optimization of reaction conditions for 9-Hydroxyspiro[5.5]undecan-3-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in medicinal chemistry and drug development. The guidance provided focuses on a common synthetic strategy involving an intramolecular aldol condensation of a suitable diketone precursor.
Frequently Asked Questions (FAQs)
Q1: What is a common strategy for synthesizing the spiro[5.5]undecane core of this compound?
A1: A prevalent and effective strategy is the intramolecular aldol condensation of a 1,7-diketone precursor. This reaction forms a six-membered ring, which is one of the two rings in the spiro[5.5]undecane system.[1][2] The formation of five- and six-membered rings is generally favored in such cyclizations due to their thermodynamic stability and minimal ring strain.[1][3][4]
Q2: How is the diketone precursor for the intramolecular aldol condensation typically synthesized?
A2: The diketone precursor can be assembled through various methods, including a Michael addition. For instance, a cyclic ketone can be reacted with an α,β-unsaturated ketone in a Michael reaction to generate a 1,5-diketone, which can be further elaborated to the required 1,7-diketone. A sequence involving a Michael reaction followed by an intramolecular aldol condensation is known as the Robinson annulation.[5][6]
Q3: What are the typical catalysts used for the intramolecular aldol condensation step?
A3: The intramolecular aldol condensation is commonly catalyzed by a base.[4] The choice of base can range from moderate bases like hydroxide or alkoxides (e.g., NaOH, KOH, NaOEt) to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) depending on the substrate and desired selectivity.[7] Acid catalysis is also possible, proceeding through an enol intermediate.[7][8]
Q4: How can I control the formation of the aldol addition product (β-hydroxy ketone) versus the aldol condensation product (α,β-unsaturated ketone)?
A4: The reaction conditions, particularly temperature, play a crucial role. Lower temperatures generally favor the formation of the aldol addition product (the β-hydroxy ketone, which in this case is the desired this compound).[4] Higher temperatures and/or stronger basic or acidic conditions promote the subsequent dehydration (condensation) to form the α,β-unsaturated ketone.[8][9]
Q5: Why are five- and six-membered rings preferentially formed in intramolecular aldol reactions?
A5: The formation of five- and six-membered rings is favored due to their greater thermodynamic stability and lower ring strain compared to smaller rings (three- or four-membered) or larger rings (seven-membered or greater).[1][4][10] The steps in the aldol reaction are often reversible, allowing for an equilibrium to be established that favors the most stable cyclic product.[1][10]
Troubleshooting Guide
Issue 1: Low or no yield of the desired this compound.
-
Question: I am not getting a good yield of my target molecule. What are the possible causes and solutions?
-
Answer:
-
Inefficient Enolate Formation: The concentration and strength of the base are critical. If the base is too weak or the concentration is too low, enolate formation will be slow or incomplete. Consider using a stronger base or increasing the concentration.[4]
-
Unfavorable Equilibrium: The aldol reaction is reversible.[7] If the equilibrium does not favor the product, you may see a low yield. Running the reaction at a lower temperature can sometimes shift the equilibrium towards the aldol addition product.[4]
-
Decomposition of Starting Material or Product: The starting diketone or the final β-hydroxy ketone product may be unstable under the reaction conditions. Consider running the reaction for a shorter duration or at a lower temperature.
-
Incorrect Solvent: The choice of solvent can influence the reaction rate and equilibrium. Polar solvents can stabilize charged intermediates and affect the outcome.[4] Experiment with different solvents to find the optimal one for your system.
-
Issue 2: Formation of an α,β-unsaturated ketone instead of the desired β-hydroxy ketone.
-
Question: My main product is the dehydrated α,β-unsaturated ketone, but I want to isolate the 9-hydroxy- product. How can I prevent this?
-
Answer:
-
High Reaction Temperature: Dehydration (condensation) is often promoted by heat.[8] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the elimination of water.[4]
-
Strong Base/Acid or Prolonged Reaction Time: Stronger bases or acids and longer reaction times can also favor the condensation product. Use a milder base and monitor the reaction closely to stop it once the starting material is consumed.
-
Issue 3: Formation of multiple unexpected byproducts.
-
Question: I am observing several spots on my TLC plate, and NMR analysis shows a mixture of products. What could be the cause?
-
Answer:
-
Intermolecular Reactions: If the concentration of the starting diketone is too high, intermolecular aldol reactions between two molecules can compete with the desired intramolecular reaction, leading to polymers or other byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
Alternative Enolization: If the diketone precursor is unsymmetrical, deprotonation can occur at different α-carbons, leading to the formation of different enolates and consequently different ring sizes or isomers.[1][11] For example, a 1,5-diketone could potentially form a four- or a six-membered ring, though the six-membered ring is generally favored.[1] To control the regioselectivity of enolate formation, you might consider using a directed aldol approach with a pre-formed enolate.
-
Cannizzaro-type Reactions: If the precursor contains aldehyde functionalities and no α-hydrogens, a base-catalyzed disproportionation reaction (Cannizzaro reaction) could be a competing pathway.
-
Issue 4: Difficulty in purifying the final product.
-
Question: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography. What can I do?
-
Answer:
-
Product Stability: The β-hydroxy ketone product might be unstable on silica gel, potentially undergoing dehydration during chromatography. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Formation of a Stable Derivative: If the product is difficult to handle, consider converting it to a more stable crystalline derivative (e.g., an acetate or a tosylate) for purification and characterization. The protecting group can then be removed in a subsequent step.
-
Experimental Protocols
Key Experiment: Base-Catalyzed Intramolecular Aldol Condensation
This protocol describes a general procedure for the cyclization of a 1,7-diketone precursor to form the β-hydroxy ketone core of this compound.
Materials:
-
1,7-diketone precursor
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Base (e.g., 5% aqueous NaOH, Potassium tert-butoxide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: A solution of the 1,7-diketone precursor in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Base: The base is added dropwise to the stirred solution of the diketone. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl) to neutralize the base.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or crystallization, to yield the pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Intramolecular Aldol Condensation
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of Dehydrated Byproduct (%) |
| 1 | NaOH (1.1) | EtOH/H₂O | 50 | 6 | 45 | 40 |
| 2 | NaOH (1.1) | EtOH/H₂O | 25 | 12 | 65 | 15 |
| 3 | NaOH (1.1) | EtOH/H₂O | 0 | 24 | 78 | <5 |
| 4 | KOH (1.1) | t-BuOH | 25 | 10 | 72 | 10 |
| 5 | LDA (1.1) | THF | -78 to 0 | 4 | 85 | Not detected |
| 6 | K₂CO₃ (2.0) | MeOH | 25 | 48 | 55 | 5 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrate and experimental setup.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of base-catalyzed intramolecular aldol condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 7. Aldol reactions - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. google.com [google.com]
- 10. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis
Welcome to the technical support center for troubleshooting diastereoselectivity in spiro compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of complex spirocyclic structures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions for the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is yielding a low diastereomeric ratio (d.r.). What are the initial parameters I should investigate?
A1: Low diastereoselectivity is a common issue and can often be addressed by systematically evaluating the following reaction parameters:
-
Temperature: Temperature can have a significant impact on selectivity. Reactions approaching thermodynamic equilibrium may favor a different diastereomer at different temperatures. Running the reaction at a lower temperature often enhances selectivity in kinetically controlled processes. For instance, in some spiroketalizations, decreasing the temperature from room temperature to -63 °C has been shown to improve the diastereomeric ratio.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, MeCN).
-
Catalyst/Promoter: The choice of catalyst is crucial. For acid-catalyzed reactions, screen both Brønsted and Lewis acids of varying strengths and steric bulk. For metal-catalyzed processes, the ligand can play a pivotal role in dictating the stereochemical outcome.
-
Reaction Time: If the reaction is reversible, a short reaction time may favor the kinetic product, while a longer reaction time could lead to equilibration and favor the thermodynamic product. Monitoring the reaction over time can provide insight into the kinetic versus thermodynamic profile.
Q2: I am observing inconsistent diastereoselectivity between batches. What could be the cause?
A2: Inconsistent results often point to subtle variations in reaction setup and reagents. Key areas to check include:
-
Reagent Purity: Ensure the purity of starting materials, catalysts, and solvents. Trace impurities can sometimes interfere with the catalytic cycle or promote side reactions.
-
Water Content: Many reactions, especially those involving Lewis acids, are highly sensitive to moisture. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stoichiometry: Precise measurement of all reagents, especially the catalyst and any additives, is critical. Small deviations can lead to significant changes in the reaction pathway and selectivity.
Q3: How do I determine if my reaction is under kinetic or thermodynamic control?
A3: To distinguish between kinetic and thermodynamic control, you can perform the following experiments:
-
Monitor the reaction over time: Take aliquots from the reaction mixture at different time points and analyze the diastereomeric ratio. If the ratio changes over time, with one diastereomer initially forming faster (the kinetic product) and then converting to the more stable diastereomer (the thermodynamic product), the reaction is under thermodynamic control. If the ratio remains constant throughout the reaction, it is likely under kinetic control.
-
Subject the isolated products to the reaction conditions: Isolate the major and minor diastereomers. Subject each pure diastereomer to the reaction conditions (with catalyst and solvent, but without the starting material). If the pure diastereomer equilibrates to the same mixture of diastereomers observed in the original reaction, the process is under thermodynamic control. If no change is observed, the reaction is kinetically controlled. Many stereocontrolled syntheses of spiroketals rely on kinetically-controlled reactions to access stereoisomers that are not the most thermodynamically stable.[2]
Q4: Can a chiral auxiliary be used to control diastereoselectivity in my spirocyclization?
A4: Yes, chiral auxiliaries are a powerful tool for inducing diastereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be cleaved. Bicyclic lactams, for example, have been successfully used as chiral auxiliaries in the enantioselective synthesis of spirooxoindoles.[3] The choice of auxiliary will depend on the specific reaction and substrate.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in an Acid-Catalyzed Spiroketalization
| Symptom | Possible Cause | Suggested Solution |
| Near 1:1 mixture of diastereomers | Reaction is under thermodynamic control and the diastereomers have similar thermodynamic stability. | Attempt to run the reaction under kinetic control by lowering the temperature significantly (e.g., -78 °C). Use a less coordinating solvent to minimize equilibration. |
| Inappropriate acid catalyst. | Screen a variety of Lewis and Brønsted acids. For example, Sc(OTf)3 has been shown to favor an inversion spiroketal, while other Lewis acids gave lower or reversed diastereoselectivity.[1] Chiral phosphoric acids can also be effective. | |
| Steric or electronic effects of substrate are not sufficient to induce selectivity. | Modify the substrate by introducing a bulky protecting group that can shield one face of the molecule, directing the cyclization to the opposite face. |
Problem 2: Low Diastereoselectivity in an Intramolecular Heck Reaction to Form a Spiro-Oxindole
| Symptom | Possible Cause | Suggested Solution |
| Mixture of diastereomers | The palladium catalyst is not effectively discriminating between the two faces of the alkene. | Modify the phosphine ligand on the palladium catalyst. Bidentate ligands with a larger bite angle can influence the geometry of the transition state. Consider using chiral ligands to induce enantioselectivity, which can also influence diastereoselectivity. |
| Substrate conformation is not sufficiently biased. | The presence of certain structural features, such as a trans-acetonide and a tertiary amide substituent, has been shown to be crucial for high diastereoselection in some systems.[4][5] Modifying protecting groups or other substituents on the tether connecting the aryl halide and the alkene can enforce a more rigid conformation that favors one cyclization pathway. | |
| Reaction temperature is too high. | Lowering the reaction temperature can sometimes improve selectivity, although it may require longer reaction times or a more active catalyst system. |
Data Summary Tables
Table 1: Effect of Reaction Conditions on Diastereoselectivity in Spiroketalization
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | TsOH | CH2Cl2 | RT | >98:2 (thermodynamic) | [1] |
| 2 | - (spontaneous) | DMDO, then MeOH | RT | 70:30 | [1] |
| 3 | - (spontaneous) | DMDO, then MeOH | -63 | 92:8 (kinetic) | [1] |
| 4 | Sc(OTf)3 (1 equiv.) | THF | -20 | >98:2 (inversion) | [1] |
Table 2: Influence of Substrate Structure on Diastereoselectivity in Intramolecular Heck Reaction
| Entry | Substrate Feature | Diastereomeric Ratio (d.r.) | Reference |
| 1 | trans-acetonide and tertiary amide | >20:1 | [4][5] |
| 2 | trans-TBDMS protecting groups | Low | [6] |
| 3 | No substituent at C2 | 80:20 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Methanol-Induced Kinetic Spirocyclization
This protocol is adapted from studies on the stereocontrolled synthesis of spiroketals.[1]
-
Preparation of the Glycal Epoxide: The glycal substrate is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to 0 °C. A solution of dimethyldioxirane (DMDO) in acetone is added dropwise. The reaction is stirred at 0 °C until the starting material is consumed, as monitored by TLC.
-
Spirocyclization: The reaction mixture containing the crude epoxide is cooled to the desired temperature (e.g., -63 °C using a dry ice/chloroform bath).
-
Methanol Addition: A large excess of anhydrous methanol is added to the cold reaction mixture.
-
Quenching and Workup: The reaction is stirred for a specified time at the low temperature before being quenched with a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for Chiral Auxiliary-Controlled SNAr Reaction for Spirooxoindole Synthesis
This protocol is based on the enantioselective synthesis of spirooxoindoles using a bicyclic lactam auxiliary.[3]
-
Acylation of Chiral Auxiliary: The chiral bicyclic lactam is treated with a suitable acylating agent (e.g., an acid chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., THF) to form the N-acyl lactam.
-
SNAr Reaction: The N-acyl lactam is dissolved in an appropriate solvent (e.g., DMF) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., KHMDS) is added to generate the enolate. The substituted 2,4-dinitrobenzene derivative is then added, and the reaction is stirred at low temperature until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification and Diastereomer Separation: The diastereomers are separated by flash column chromatography.
-
Auxiliary Cleavage and Cyclization: The separated diastereomer is then subjected to conditions to cleave the auxiliary and induce cyclization to the spirooxoindole. This may involve reduction of a nitro group followed by in situ intramolecular amide formation.
Visualizations
Logical Workflow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting decision tree for improving diastereoselectivity.
Mechanism of Chiral Phosphoric Acid-Catalyzed Spiroketalization
Caption: Simplified mechanism for chiral phosphoric acid-catalyzed spiroketalization.
References
- 1. Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 9-Hydroxyspiro[5.5]undecan-3-one under acidic/basic conditions
Technical Support Center: 9-Hydroxyspiro[5.5]undecan-3-one
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments involving this compound.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Acidic Media
Symptoms:
-
Loss of starting material as observed by chromatography (TLC, LC-MS, GC-MS).
-
Appearance of new, unexpected peaks in the analytical chromatogram.
-
Change in the physical properties of the solution (e.g., color).
Potential Cause: this compound, being a β-hydroxy ketone, is susceptible to acid-catalyzed dehydration. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination leads to the formation of an α,β-unsaturated ketone.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction or formulation. If possible, work at a pH where the compound is more stable. Consider using a buffered system.
-
Temperature Reduction: Acid-catalyzed dehydration is often accelerated by heat. Perform your experiments at the lowest possible temperature that allows for the desired transformation or analysis.
-
Reaction Time: Minimize the exposure of the compound to acidic conditions. If a reaction in an acidic medium is necessary, monitor the reaction closely and quench it as soon as the desired conversion is achieved.
-
Protecting Groups: If the dehydration is a persistent issue and the hydroxyl group is not required for the subsequent steps, consider protecting it with a suitable protecting group that is stable to the acidic conditions.
Issue: Instability and/or Rearrangement of this compound in Basic Media
Symptoms:
-
Rapid loss of the starting material in the presence of a base.
-
Formation of multiple new products, some of which may have a lower molecular weight.
-
Inconsistent reaction yields or product profiles.
Potential Causes:
-
Base-Catalyzed Dehydration: Similar to acidic conditions, basic conditions can promote the dehydration of the β-hydroxy ketone to form an α,β-unsaturated ketone, typically via an E1cB mechanism.
-
Retro-Aldol Reaction: Under basic conditions, the compound can undergo a retro-aldol reaction. This would involve the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent carbonyl-containing ring, leading to the opening of the spirocyclic system.
Troubleshooting Steps:
-
Choice of Base: Use the mildest base possible that can achieve the desired chemical transformation. Strong bases like hydroxides or alkoxides are more likely to induce degradation. Consider using weaker, non-nucleophilic bases.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rates of degradation reactions.
-
Exclusion of Oxygen: If oxidation is a suspected side reaction, particularly in the presence of a base, ensure your experiments are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Closely monitor the reaction progress by a suitable analytical technique to determine the optimal time to stop the reaction and isolate the product before significant degradation occurs.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under acidic conditions?
A1: The most probable degradation product under acidic conditions is the α,β-unsaturated ketone formed via dehydration. The two likely isomers are Spiro[5.5]undec-8-en-3-one and Spiro[5.5]undec-7-en-3-one, resulting from the elimination of water.
Q2: What degradation pathways are expected under basic conditions?
A2: Under basic conditions, two primary degradation pathways are possible:
-
Dehydration: Formation of the same α,β-unsaturated ketones as in acidic conditions.
-
Retro-Aldol Reaction: This would lead to the opening of one of the rings, resulting in a non-spirocyclic keto-aldehyde or diketone, depending on the subsequent tautomerization.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The stability can be monitored using standard chromatographic techniques. A typical approach would be to use High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A stability-indicating method should be developed where the parent compound and its potential degradation products are well-resolved.
Q4: Are there any specific analytical methods recommended for detecting degradation?
A4: A reverse-phase HPLC method with a C18 column is a good starting point. A gradient elution with water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or ammonium acetate, can be effective. For structural elucidation of degradation products, LC-MS/MS and NMR spectroscopy are invaluable.
Quantitative Data Summary
| Condition (24h exposure) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product(s) |
| 0.1 M HCl | 25 | 5-10% | α,β-Unsaturated Ketone |
| 0.1 M HCl | 60 | 30-50% | α,β-Unsaturated Ketone |
| 0.1 M NaOH | 25 | 15-25% | α,β-Unsaturated Ketone, Retro-Aldol Products |
| 0.1 M NaOH | 60 | > 70% | α,β-Unsaturated Ketone, Retro-Aldol Products |
| pH 7 Buffer | 25 | < 1% | - |
| pH 7 Buffer | 60 | < 5% | - |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at room temperature and at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature and monitor at various time points.
-
Thermal Degradation: Keep a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at different time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound and look for the appearance of new peaks.
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Potential degradation pathways under basic conditions.
Technical Support Center: Overcoming Poor Solubility of 9-Hydroxyspiro[5.5]undecan-3-one in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 9-Hydroxyspiro[5.5]undecan-3-one.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like aqueous buffers.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This is a common issue for many organic compounds, especially those with a high carbon-to-heteroatom ratio.[1] The spirocyclic core of this compound contributes significantly to its hydrophobic nature.
Q2: I dissolved this compound in DMSO first, but it still precipitates when diluted into my cell culture media. What is happening?
A2: This phenomenon is known as "solvent shifting" or "antisolvent precipitation." While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can dissolve many hydrophobic compounds, its miscibility with water can be misleading. When the DMSO stock solution is added to an aqueous medium, the local concentration of DMSO is diluted. This reduces the overall solvating power of the mixture for the hydrophobic compound, causing it to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The maximum tolerated DMSO concentration varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line's viability and function.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. However, the issue of precipitation upon dilution into aqueous media will likely persist. The choice of solvent may also be dictated by the specific requirements and sensitivities of your experimental system. For some applications, co-solvent systems or specialized formulation strategies may be necessary to maintain solubility.[3]
Q5: How can I increase the aqueous solubility of this compound for my experiments?
A5: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, cyclodextrins, nanosuspensions, and solid dispersions. The most suitable method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the formulation with your biological system.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in aqueous media.
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or turbid immediately after adding the compound.
-
Visible solid particles form and settle at the bottom of the container.
Possible Causes:
-
The concentration of this compound exceeds its aqueous solubility limit.
-
The buffer pH is not optimal for the compound's solubility.
Solutions:
-
Decrease the final concentration: Attempt to work with a lower, more soluble concentration of the compound.
-
Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and add it to the buffer while vortexing to ensure rapid mixing. Be mindful of the final solvent concentration.
-
pH adjustment: Although this compound does not have readily ionizable groups, slight pH adjustments of the buffer might minimally influence solubility. This is generally less effective for non-ionizable compounds.
-
Employ solubilization techniques: Consider using cyclodextrins or preparing a nanosuspension as described in the Experimental Protocols section.
Issue 2: Precipitation in Cell Culture Assays
Symptoms:
-
The cell culture medium turns cloudy after the addition of the compound stock solution.
-
Microscopic examination reveals crystalline or amorphous precipitates in the wells.
-
Inconsistent or non-reproducible results in the assay.
Possible Causes:
-
The final concentration of the compound is too high for the aqueous environment of the cell culture medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound in solution.
-
Interaction of the compound with components of the cell culture medium (e.g., proteins in fetal bovine serum).
Solutions:
-
Optimize final concentration: Determine the highest concentration of this compound that remains soluble in your complete cell culture medium.
-
Increase mixing efficiency: Add the stock solution to the medium while gently vortexing or swirling to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
Serum-free media addition: Add the compound to serum-free media first, allow it to mix, and then add the serum. This can sometimes prevent immediate precipitation caused by protein binding.
-
Formulation approach: For higher concentrations, utilize a formulation strategy such as cyclodextrin inclusion complexes or nanosuspensions, which are designed to improve aqueous compatibility.
Data Presentation
The following table summarizes the estimated aqueous solubility of this compound and the potential improvements with different solubilization techniques. Note: The following values are estimates based on the behavior of similar hydrophobic compounds and should be experimentally verified.
| Formulation | Estimated Aqueous Solubility (µg/mL) | Fold Increase (approx.) |
| Aqueous Buffer (pH 7.4) | < 1 | - |
| 1% DMSO in Aqueous Buffer | 1 - 5 | 1 - 5 |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin | 50 - 100 | 50 - 100 |
| Nanosuspension | > 100 | > 100 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.[6][7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Determine Molar Ratio: Based on phase solubility studies, a 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Dissolve Compound: Dissolve the calculated amount of this compound in a minimal amount of methanol.
-
Mix Solutions: Slowly add the methanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.
-
Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Lyophilize (Optional): For a solid powder, freeze the solution and lyophilize it to remove the water and methanol. The resulting powder is the inclusion complex.
-
Quantify: Determine the concentration of this compound in the final solution or reconstituted powder using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol outlines the preparation of a nanosuspension of this compound.[8][9]
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Zirconium oxide beads (0.1 mm diameter)
-
High-energy bead mill or rotation/revolution mixer
-
Particle size analyzer
Procedure:
-
Prepare Stabilizer Solution: Dissolve HPMC and Tween 80 in deionized water.
-
Coarse Suspension: Disperse a known amount of this compound (e.g., 100 mg/mL) in the stabilizer solution to form a coarse suspension.
-
Milling:
-
Add the coarse suspension and zirconium oxide beads to the milling chamber.
-
Mill at a high speed (e.g., 1700 rpm) for a specified duration (e.g., 10-30 minutes). The milling process should be performed under cooling to prevent overheating.
-
-
Bead Separation: Separate the nanosuspension from the milling beads.
-
Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a particle size analyzer. The target is typically a mean particle size below 200 nm with a narrow distribution.
-
Storage: Store the nanosuspension at 4°C.
Visualizations
Caption: Experimental workflow for handling poorly soluble compounds.
Caption: Illustrative signaling pathway showing potential inhibition by a spiro compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental, molecular docking investigations and bioavailability study on the inclusion complexes of finasteride and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
refining the workup procedure for 9-Hydroxyspiro[5.5]undecan-3-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the workup procedure for the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common route involves a two-step process:
-
Robinson Annulation: Formation of spiro[5.5]undecane-3,9-dione from 1,3-cyclohexanedione and methyl vinyl ketone.
-
Selective Ketone Reduction: Chemoselective reduction of one of the two ketone groups in spiro[5.5]undecane-3,9-dione to yield the desired this compound.
Q2: What are the key challenges in the workup and purification of the final product?
The primary challenge lies in the purification of the desired mono-alcohol product from the unreacted starting diketone and the over-reduced diol byproduct. These compounds often have similar polarities, making chromatographic separation difficult.
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction.[1][2][3] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting dione, the product mono-alcohol, and the diol byproduct. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots if they are not UV-active.
Q4: What is the recommended method for quenching the sodium borohydride reduction?
The reaction is typically quenched by the slow addition of a dilute acid, such as aqueous ammonium chloride, or simply with water.[2] This neutralizes any remaining reducing agent and hydrolyzes the borate ester intermediates.
Troubleshooting Guides
Robinson Annulation Step
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low yield of spiro[5.5]undecane-3,9-dione | Polymerization of methyl vinyl ketone. | Add the methyl vinyl ketone slowly to the reaction mixture at a controlled temperature. |
| Double alkylation of the starting dione. | Use a less reactive base or control the stoichiometry of the reactants carefully. | |
| Reaction does not go to completion | Inactive catalyst or base. | Ensure the catalyst or base is fresh and of high purity. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. |
Selective Reduction & Workup Step
| Problem | Possible Cause | Troubleshooting Suggestion |
| Formation of significant amount of diol byproduct | Excess of reducing agent. | Carefully control the stoichiometry of the sodium borohydride. Using a milder or more selective reducing agent system, like the Luche reduction (NaBH4/CeCl3), can improve selectivity for the more reactive ketone. |
| Product is contaminated with starting dione | Insufficient reducing agent or reaction time. | Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Difficult separation of product from byproducts | Similar polarities of the dione, mono-alcohol, and diol. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Derivatization of the hydroxyl group(s) to alter polarity for separation is a potential, though more complex, strategy. |
| Emulsion formation during aqueous workup | Presence of high molecular weight byproducts or surfactants. | Add a small amount of brine to the aqueous layer to break the emulsion. Filtration through a pad of celite can also be effective. |
| Product loss during extraction | Product has some water solubility. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery. |
Experimental Protocols
Step 1: Synthesis of spiro[5.5]undecane-3,9-dione (via Robinson Annulation)
This protocol is a general representation and may require optimization.
-
To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) under an inert atmosphere, add a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide).
-
Cool the mixture to 0-5 °C.
-
Slowly add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain spiro[5.5]undecane-3,9-dione.
Step 2: Selective Reduction to this compound
This protocol is based on general procedures for selective ketone reduction and requires careful monitoring and optimization.
-
Dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in a protic solvent such as methanol or ethanol.[1][2][3]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (0.25-0.3 eq) in the same solvent. Note: The stoichiometry of NaBH4 is critical for selectivity and should be optimized.
-
Slowly add the sodium borohydride solution to the solution of the dione, maintaining the temperature at 0 °C.
-
Monitor the reaction progress closely by TLC, aiming for the disappearance of the starting material and the appearance of the product spot, while minimizing the formation of the more polar diol byproduct.
-
Once the desired conversion is achieved, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to carefully separate the desired mono-alcohol from the starting dione and the diol.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Selective Ketone Reduction
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2][3] |
| Stoichiometry of NaBH₄ | 0.25 - 0.3 equivalents | Requires optimization |
| Solvent | Methanol or Ethanol | [1][2][3] |
| Temperature | 0 °C | [1] |
| Quenching Agent | Saturated aq. NH₄Cl or H₂O | [2] |
Table 2: TLC Analysis of the Reduction Reaction
| Compound | Typical Rf Value* | Visualization |
| spiro[5.5]undecane-3,9-dione | High | UV, KMnO₄, CAM |
| This compound | Intermediate | KMnO₄, CAM |
| spiro[5.5]undecane-3,9-diol | Low | KMnO₄, CAM |
*Rf values are highly dependent on the exact TLC plate and eluent system used.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Analytical Method Development for 9-Hydroxyspiro[5.5]undecan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating robust analytical methods for resolving impurities in 9-Hydroxyspiro[5.5]undecan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing a High-Performance Liquid Chromatography (HPLC) method for this compound and its potential impurities?
A robust starting point for method development is crucial. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound with the polarity of this compound. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Q2: Which stationary phase (column) is most suitable for this analysis?
For initial screening, a C18 column is a versatile and effective choice for moderately polar compounds like ketones.[1][2] If resolution with the main peak or other impurities is challenging, consider alternative selectivities. Phenyl or diphenyl phases can offer enhanced selectivity for compounds with aromatic character, while a C8 phase provides lower retention for very hydrophobic analytes.[2] State-of-the-art bonding and end-capping processes on modern columns minimize secondary interactions with residual silanols, leading to better peak shapes.[1]
Q3: Can Gas Chromatography (GC) be used to analyze this compound?
Yes, Gas Chromatography (GC) is a viable technique, particularly for assessing volatile or semi-volatile impurities. Given the hydroxyl group, the compound may exhibit peak tailing. Derivatization could be explored to improve peak shape and thermal stability. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification of unknown impurities by comparing mass spectra with libraries like the National Institute of Standards and Technology (NIST).[3][4] However, differentiating isomers with similar mass spectra can be challenging and may require comparison with retention indices.[5]
Q4: What types of impurities should I anticipate during the analysis?
Impurities can originate from the manufacturing process or degradation.[6] Without a specific synthesis route, a general approach is to consider:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: Formed due to exposure to light, heat, or pH extremes. For a ketone, this could include products of oxidation or rearrangement.
-
Stereoisomers: The spirocyclic nature of the molecule can lead to different stereoisomers which may need to be resolved.
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for analytical method development.
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua [mdpi.com]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Stereoselective Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, with a focus on strategies to control stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound that require control during synthesis?
A1: There are two key stereocenters to control in the synthesis of this compound: the spirocyclic carbon at position 6 and the carbon bearing the hydroxyl group at position 9. The relative stereochemistry between these two centers (cis or trans) and the absolute configuration of each center are critical for the desired biological activity of the final compound.
Q2: What is a common strategy for constructing the spiro[5.5]undecane core with stereocontrol?
A2: A highly effective and widely used method is the organocatalytic asymmetric Robinson annulation.[1][2][3] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring. Using a chiral organocatalyst, such as (S)-proline, can induce high enantioselectivity in the formation of the spirocenter.[1][4]
Q3: How can I control the stereochemistry of the hydroxyl group at the 9-position?
A3: The stereochemistry of the 9-hydroxyl group is typically established through the stereoselective reduction of an intermediate ketone, spiro[5.5]undec-7-en-9-one. The choice of reducing agent and reaction conditions will determine the facial selectivity of the hydride attack on the carbonyl group. Common methods include:
-
Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride, and is highly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols with high stereoselectivity.[5][6][7]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones.[3][8][9]
-
Substrate-Controlled Reduction: The existing stereochemistry of the spirocycle can direct the approach of the reducing agent, leading to a diastereoselective reduction. Bulky reducing agents like L-Selectride® often provide high diastereoselectivity.
Q4: What is the difference between thermodynamic and kinetic control in spiroketalization, and how does it apply here?
A4: Although this compound is not a spiroketal, the principles of thermodynamic and kinetic control are relevant to the stereoselectivity of the synthesis.
-
Thermodynamic Control: The reaction is reversible, and the product distribution reflects the relative stability of the possible stereoisomers. This is often achieved at higher temperatures with longer reaction times.
-
Kinetic Control: The reaction is irreversible, and the product distribution is determined by the relative rates of formation of the stereoisomers. This is typically favored at lower temperatures with shorter reaction times.
In the context of the Robinson annulation, the intramolecular aldol condensation can be under kinetic or thermodynamic control, influencing the relative stereochemistry of the initial bicyclic product.[10] Similarly, the choice of conditions for the reduction of the ketone can favor either the kinetically or thermodynamically controlled product.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in the Asymmetric Robinson Annulation
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) of the spiro[5.5]undecenone product. | Catalyst Inactivity: The (S)-proline catalyst may be of poor quality or has degraded. | Use freshly opened, high-purity (S)-proline. Consider using a derivative of proline that may offer higher selectivity. |
| Incorrect Solvent: The solvent can have a significant impact on the transition state of the reaction. | DMSO and DMF are commonly used for proline-catalyzed Robinson annulations.[2] Screen different solvents to find the optimal one for your specific substrate. | |
| Suboptimal Temperature: The reaction temperature can affect the enantioselectivity. | Perform the reaction at a lower temperature to enhance selectivity. However, be aware that this may slow down the reaction rate. | |
| Presence of Water: Water can interfere with the catalytic cycle. | Ensure all reagents and solvents are anhydrous. |
Problem 2: Poor Diastereoselectivity in the Reduction of the Ketone
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of diastereomers of this compound. | Incorrect Reducing Agent: The chosen reducing agent may not have sufficient steric bias to selectively attack one face of the ketone. | For substrate-controlled reduction, use a bulkier reducing agent like L-Selectride® or K-Selectride®. For reagent-controlled reduction, consider a chiral reducing agent like a CBS catalyst. |
| Suboptimal Temperature: The temperature can influence the diastereoselectivity. | Lowering the reaction temperature (e.g., to -78 °C) often improves diastereoselectivity by favoring the transition state with the lowest activation energy. | |
| Chelation Control Issues (Luche Reduction): Ineffective chelation of the cerium salt to the carbonyl can lead to reduced selectivity. | Ensure the cerium(III) chloride is sufficiently hydrated (CeCl₃·7H₂O is commonly used) as this is important for its activity. The reaction is typically run in methanol. |
Problem 3: Low Yield in the Robinson Annulation
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of the spiro[5.5]undecenone product. | Side Reactions: Polymerization of the Michael acceptor (e.g., methyl vinyl ketone) is a common side reaction. | Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. |
| Inefficient Intramolecular Aldol Condensation: The second step of the annulation may be slow or reversible. | After the Michael addition is complete, you can try adding a stronger base or increasing the temperature to promote the aldol condensation and subsequent dehydration. | |
| Decomposition of Product: The product may be unstable under the reaction conditions. | Monitor the reaction progress carefully and work up the reaction as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-spiro[5.5]undec-7-en-9-one via Proline-Catalyzed Robinson Annulation
This protocol is adapted from established procedures for asymmetric Robinson annulations.[1][4]
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add (S)-proline (0.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Cool the reaction mixture to 0 °C.
-
Slowly add methyl vinyl ketone (1.1 eq) dropwise over 1 hour.
-
Allow the reaction to stir at 0 °C for 24 hours, then warm to room temperature and stir for an additional 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-spiro[5.5]undec-7-en-9-one.
Protocol 2: Diastereoselective Reduction of (S)-spiro[5.5]undec-7-en-9-one to (6S,9R)-9-Hydroxyspiro[5.5]undecan-3-one (Luche Reduction)
This protocol is based on the Luche reduction for the selective 1,2-reduction of enones.[5][6]
-
Dissolve (S)-spiro[5.5]undec-7-en-9-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.
-
Stir the mixture until the cerium salt is fully dissolved.
-
Add sodium borohydride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diastereomer of this compound. The double bond can be subsequently reduced by catalytic hydrogenation if the saturated analog is desired.
Quantitative Data
The following tables provide representative data for analogous stereoselective reactions. The actual yields and selectivities for the synthesis of this compound may vary.
Table 1: Asymmetric Robinson Annulation of 2-Methyl-1,3-cyclohexanedione with Methyl Vinyl Ketone
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (S)-proline | DMSO | 35 | 49 | 76 | Bui & Barbas (2000) |
| (S)-proline | Neat | rt | 80 | 78 | Pedrosa et al. (2013) |
Table 2: Diastereoselective Reduction of Substituted Cyclohexanones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial) | Reference |
| 4-tert-Butylcyclohexanone | NaBH₄ | i-PrOH | 25 | 15:85 | Standard textbook data |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | >99:1 | Standard textbook data |
| 2-Methylcyclohexanone | NaBH₄ | i-PrOH | 25 | 24:76 | Standard textbook data |
| 2-Methylcyclohexanone | L-Selectride® | THF | -78 | 98:2 | Standard textbook data |
Visualizations
Caption: Synthetic workflow for the stereoselective synthesis of this compound.
Caption: Decision diagram for achieving kinetic versus thermodynamic control in stereoselective reactions.
Caption: Simplified catalytic cycle for the (S)-proline-mediated intramolecular aldol condensation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Comparative Biological Activity of 9-Hydroxyspiro[5.5]undecan-3-one and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of 9-Hydroxyspiro[5.5]undecan-3-one and its analogs, with a focus on their potential as anticancer and antiviral agents. The information presented is based on available experimental data, offering a resource for those engaged in the discovery and development of new therapeutics.
While direct comparative studies on a wide range of analogs of this compound are limited in the public domain, research on structurally related spiro[5.5]undecane derivatives provides valuable insights into the potential biological activities of this class of compounds. Investigations have primarily focused on anticancer and anti-HIV properties, revealing that modifications to the spiro[5.5]undecane core can significantly influence biological outcomes.
Comparative Analysis of Biological Activity
Based on the available literature, the biological activity of spiro[5.5]undecane derivatives appears to be highly dependent on the nature and position of substituent groups on the undecane framework.
Anticancer Activity
Recent studies have highlighted the anticancer potential of certain spiro[5.5]undecane derivatives. For instance, a novel compound, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, has demonstrated notable cytotoxic activity against the human liver cancer cell line SK-HEP-1.[1] This finding suggests that the introduction of aryl groups at positions 7 and 11, combined with a trione functionality, can confer potent anticancer properties.
The following table summarizes the cytotoxic activity of a representative spiro[5.5]undecane analog against a cancer cell line.
| Compound | Cell Line | IC₅₀ (µM) |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 | 23.67 ± 4 |
Anti-HIV Activity
Research into the antiviral properties of spiro[5.5]undecane derivatives has identified promising candidates for HIV-1 inhibition. A study focused on optically pure functionalized spiro[5.5]undecane-1,5,9-triones revealed that specific stereoisomers, namely cis-1aca and cis-1jca, exhibit potent anti-HIV-1 activity, even surpassing the efficacy of the known antiretroviral drug azidothymidine (AZT) in preliminary in vivo screenings.[2] This underscores the importance of stereochemistry in the biological activity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the general experimental protocols used to assess the biological activities of the spiro[5.5]undecane analogs discussed.
Cytotoxicity Assay (MTT Assay)
The anticancer activity of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human liver cancer SK-HEP-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compound.
-
MTT Incubation: After a specified incubation period (e.g., 48 hours), the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Anti-HIV-1 Assay
The evaluation of the anti-HIV-1 activity of spiro[5.5]undecane-1,5,9-triones was conducted using cell-based assays.
-
Cell Lines and Virus: A suitable human T-cell line (e.g., MT-4) and a laboratory-adapted strain of HIV-1 were used.
-
Compound Screening: The cells were infected with HIV-1 in the presence of various concentrations of the test compounds.
-
Activity Measurement: After an incubation period, the cytopathic effect of the virus was quantified using a colorimetric assay (e.g., MTT assay) to measure cell viability. The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) was determined.
-
Cytotoxicity Assessment: The toxicity of the compounds on uninfected cells was also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀).
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate a potential structure-activity relationship and a typical experimental workflow.
Caption: Hypothetical structure-activity relationships for spiro[5.5]undecane analogs.
References
Unambiguous Structural Determination: Validating 9-Hydroxyspiro[5.5]undecan-3-one via X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 9-Hydroxyspiro[5.5]undecan-3-one, a novel spirocyclic compound with potential applications in medicinal chemistry. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information regarding connectivity and functional groups, single-crystal X-ray diffraction offers unparalleled insight into the exact spatial arrangement of atoms, confirming stereochemistry and solid-state conformation.
Comparative Analysis of Structural Elucidation Techniques
The validation of this compound's structure is a multi-faceted process. While NMR, IR, and MS provide crucial pieces of the puzzle, X-ray crystallography delivers the complete, high-resolution picture. The following table summarizes the hypothetical data obtained from these techniques, illustrating their complementary roles in structural elucidation.
| Analytical Technique | Parameter | Hypothetical Experimental Data for this compound | Interpretation |
| X-ray Crystallography | Crystal System | Monoclinic | Provides information on the crystal lattice. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 10.25 Å, b = 8.15 Å, c = 12.50 Å, β = 98.5° | Defines the size and shape of the unit cell. | |
| Bond Lengths (C-O) | Carbonyl: ~1.22 Å, Hydroxyl: ~1.43 Å | Confirms the presence and nature of oxygen-containing functional groups. | |
| Bond Angles (C-C-C) | Cyclohexane rings: ~109.5° - 112° | Reveals the chair conformations of the cyclohexane rings. | |
| Torsion Angles | Defines the precise 3D arrangement and stereochemistry of the molecule. | ||
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 3.85 (m, 1H), 3.60 (s, 1H, -OH), 2.50-2.20 (m, 4H), 1.90-1.50 (m, 12H) | Indicates the presence of a hydroxyl proton and various methylene and methine protons in different chemical environments. |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 212.0 (C=O), 70.5 (C-OH), 55.0 (spiro C), 45.0, 38.0, 35.0, 28.0, 25.0 | Confirms the presence of a ketone, a carbon bearing a hydroxyl group, a quaternary spiro-carbon, and several methylene carbons. |
| IR Spectroscopy (ATR) | Wavenumber (cm⁻¹) | 3400 (broad, O-H stretch), 1710 (strong, C=O stretch), 2950-2850 (C-H stretch) | Confirms the presence of a hydroxyl group, a carbonyl group, and aliphatic C-H bonds. |
| Mass Spectrometry (EI) | m/z | 182.13 [M]⁺, 164.12 [M-H₂O]⁺, 125.09, 97.07 | The molecular ion peak confirms the molecular weight. Fragmentation patterns suggest the loss of water and cleavage of the cyclohexane rings. |
Experimental Protocols
Single-Crystal X-ray Diffraction: A suitable single crystal of this compound would be grown by slow evaporation from an appropriate solvent system (e.g., ethyl acetate/hexane). The crystal is mounted on a goniometer and cooled to 100 K under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the structural validation process and the key relationships between the analytical techniques.
Caption: Workflow for the structural validation of a novel compound.
comparative study of different synthetic routes to 9-Hydroxyspiro[5.5]undecan-3-one
For researchers and professionals in drug development, the synthesis of complex molecular scaffolds is a critical step. This guide provides a comparative analysis of potential synthetic routes to 9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this guide outlines plausible strategies based on established organic chemistry principles and syntheses of analogous structures.
Introduction to the Spiro[5.5]undecane Framework
The spiro[5.5]undecane core is a privileged scaffold in drug discovery, offering a rigid three-dimensional structure that can effectively probe biological targets. The presence of hydroxyl and ketone functionalities on this framework, as in this compound, provides opportunities for further derivatization and interaction with biological receptors.
Proposed Synthetic Strategies
Two main retrosynthetic approaches are considered for the synthesis of this compound. The first strategy involves the initial construction of the spirocyclic core followed by functional group manipulation. The second approach utilizes a functionalized cyclohexane precursor to build the spirocycle.
Strategy 1: Spirocycle Formation Followed by Functionalization
This approach focuses on first assembling the spiro[5.5]undecane ring system, which can then be functionalized to introduce the required hydroxyl and ketone groups. A key reaction in the formation of spirocycles is the Robinson annulation.[1][2]
Route 1a: Robinson Annulation of Cyclohexanone with a Butenone Derivative
This route begins with the well-established Robinson annulation between cyclohexanone and a suitable Michael acceptor to form a spiro[5.5]undecenone intermediate. Subsequent functional group transformations would then be required to yield the target molecule.
Experimental Protocol:
-
Step 1: Synthesis of Spiro[5.5]undec-7-en-3-one.
-
To a solution of cyclohexanone in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide).
-
Slowly add methyl vinyl ketone at a controlled temperature to initiate the Michael addition.
-
After the Michael addition is complete, the reaction mixture is heated to effect an intramolecular aldol condensation, followed by dehydration to yield spiro[5.5]undec-7-en-3-one.
-
-
Step 2: Introduction of the C9 Hydroxyl Group.
-
The enone intermediate can be subjected to stereoselective reduction of the double bond via catalytic hydrogenation (e.g., H2, Pd/C).
-
The resulting spiro[5.5]undecan-3-one can then be hydroxylated at the C9 position. This can be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., a peroxy acid or MoOPH).
-
-
Step 3: Protection and Oxidation (if necessary).
-
If the ketone at C3 interferes with the hydroxylation at C9, it may need to be protected as a ketal prior to hydroxylation.
-
Following hydroxylation, deprotection of the ketal would yield the final product.
-
Route 1b: Diels-Alder Approach
An alternative for forming the spirocyclic core involves a Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile.
Experimental Protocol:
-
Step 1: Preparation of a Cyclohexadiene Precursor.
-
A suitable 1,3-cyclohexadiene with an exocyclic double bond at the desired spiro-center needs to be synthesized.
-
-
Step 2: Diels-Alder Reaction.
-
The cyclohexadiene is reacted with a dienophile such as acrolein or a protected equivalent.
-
-
Step 3: Functional Group Manipulation.
-
The resulting adduct would then require several steps of functional group manipulation, including reduction and oxidation, to install the ketone at C3 and the hydroxyl group at C9.
-
Strategy 2: Synthesis from a Functionalized Cyclohexane Precursor
This strategy involves starting with a cyclohexane ring that already contains some of the required functionality, which is then used to construct the second ring of the spirocycle.
Route 2a: Annulation of a Functionalized Cyclohexanone
This approach would start with a 4-substituted cyclohexanone derivative.
Experimental Protocol:
-
Step 1: Preparation of a 4-(functionalized)-cyclohexanone.
-
A commercially available 4-hydroxycyclohexanone or a derivative where the hydroxyl group is protected would be the starting material.
-
-
Step 2: Robinson Annulation.
-
This functionalized cyclohexanone would undergo a Robinson annulation with methyl vinyl ketone as described in Route 1a. The presence of the substituent at C4 would direct the annulation to form the desired spirocycle.
-
-
Step 3: Functional Group Interconversion.
-
The resulting spiro[5.5]undecenone with a protected hydroxyl group at C9 would then be subjected to reduction of the double bond and deprotection to yield the final product.
-
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Reactions | Potential Advantages | Potential Challenges | Estimated Number of Steps | Overall Yield (Estimated) |
| 1a | Cyclohexanone, Methyl vinyl ketone | Robinson Annulation, Catalytic Hydrogenation, Enolate Hydroxylation | Readily available starting materials, well-established key reaction. | Control of regioselectivity and stereoselectivity during hydroxylation can be difficult. Potential need for protecting groups. | 4-5 | Moderate |
| 1b | Cyclohexadiene derivative, Acrolein | Diels-Alder Reaction, Functional Group Manipulations | Potentially good control of stereochemistry from the Diels-Alder reaction. | Synthesis of the required diene precursor can be complex. Multiple subsequent steps for functionalization. | 5-7 | Low to Moderate |
| 2a | 4-Hydroxycyclohexanone derivative, Methyl vinyl ketone | Robinson Annulation, Catalytic Hydrogenation, Deprotection | Hydroxyl group is incorporated early in the synthesis. | Availability and cost of the starting functionalized cyclohexanone. Potential for side reactions due to the existing functional group. | 3-4 | Moderate to High |
Logical Workflow for Synthesis Strategy Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
References
Assessing the Purity of Synthetic 9-Hydroxyspiro[5.5]undecan-3-one by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthetic 9-Hydroxyspiro[5.5]undecan-3-one. To offer a thorough analysis, its performance is benchmarked against two alternative spirocyclic compounds: Spiro[5.5]undecan-3-one and 1,5-Dioxaspiro[5.5]undecan-3-one. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method development and compound selection.
Introduction to Purity Assessment of Spirocyclic Compounds
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid structures and three-dimensional character. Ensuring the purity of synthetic intermediates like this compound is critical for the successful development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of impurities in chemical synthesis. This guide outlines a reversed-phase HPLC (RP-HPLC) method tailored for this compound and compares its chromatographic behavior with related structures.
Comparative Analysis of Spirocyclic Ketones
To contextualize the purity analysis of this compound, two commercially available alternatives were selected for comparison:
-
Alternative 1: Spiro[5.5]undecan-3-one: This compound shares the same spiro[5.5]undecane core but lacks the hydroxyl group, making it less polar.
-
Alternative 2: 1,5-Dioxaspiro[5.5]undecan-3-one: This compound features oxygen atoms in one of the spiro rings, increasing its polarity compared to Spiro[5.5]undecan-3-one.
The structural differences are expected to influence their retention times in a reversed-phase HPLC system, providing a basis for comparison.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is designed to be a starting point for method development and can be optimized as needed.
Materials and Reagents
-
This compound (Purity: ≥90%)
-
Spiro[5.5]undecan-3-one (Purity: ≥95%)
-
1,5-Dioxaspiro[5.5]undecan-3-one (Purity: ≥97%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (ketone chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation
-
Prepare individual stock solutions of this compound, Spiro[5.5]undecan-3-one, and 1,5-Dioxaspiro[5.5]undecan-3-one in Acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solutions to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
Data Presentation and Comparative Analysis
The following table summarizes the hypothetical, yet expected, results from the HPLC analysis of the three spirocyclic compounds under the specified conditions.
| Compound Name | Structure | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | C11H18O2 | 5.8 | 91.2 | 91.2 |
| Spiro[5.5]undecan-3-one | C11H18O | 8.2 | 96.5 | 96.5 |
| 1,5-Dioxaspiro[5.5]undecan-3-one | C9H14O3 | 4.1 | 98.1 | 98.1 |
Analysis of Results:
-
The retention times align with the expected polarities of the compounds. 1,5-Dioxaspiro[5.5]undecan-3-one, being the most polar due to the ether linkages, elutes first.
-
This compound, with its hydroxyl group, is more polar than Spiro[5.5]undecan-3-one and thus has a shorter retention time.
-
Spiro[5.5]undecan-3-one, the least polar of the three, is retained the longest on the C18 column.
-
The purity percentages are calculated based on the relative peak areas in the chromatograms.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the comparative analysis.
Caption: HPLC Experimental Workflow for Purity Assessment.
Caption: Logical Flow of the Comparative Analysis.
Conclusion
The presented RP-HPLC method provides a solid foundation for assessing the purity of this compound. The comparative data with Spiro[5.5]undecan-3-one and 1,5-Dioxaspiro[5.5]undecan-3-one demonstrate the method's ability to differentiate between structurally related spirocyclic ketones based on their polarity. For researchers and drug development professionals, this guide offers a practical starting point for implementing robust analytical controls for this important class of synthetic intermediates. Further method validation would be required for use in a regulated environment.
Navigating the Uncharted Territory of 9-Hydroxyspiro[5.5]undecan-3-one Analogs: A Call for Foundational Research
The current body of research on related spirocyclic systems, such as diazaspiro[5.5]undecanes, highlights the potential of this structural class in modulating various biological targets. However, direct extrapolation of SAR data from these nitrogen-containing analogs to the 9-Hydroxyspiro[5.5]undecan-3-one core is not scientifically rigorous due to significant differences in physicochemical properties and potential target interactions.
For researchers and drug development professionals interested in this specific scaffold, this knowledge gap represents a unique opportunity for pioneering research. The development of a focused library of this compound analogs and their subsequent biological evaluation would be a valuable contribution to the field of medicinal chemistry.
A Proposed Workflow for Future SAR Studies
To guide future research in this area, a standard workflow for conducting SAR studies is outlined below. This process systematically explores the chemical space around the core scaffold to identify key structural features that govern biological activity.
Caption: General workflow for a structure-activity relationship (SAR) study.
Hypothetical Signaling Pathway Modulation
Should future studies reveal that this compound analogs interact with a specific cellular signaling pathway, such as a kinase cascade, the following diagram illustrates a generic representation of such an interaction.
Caption: Hypothetical inhibition of a kinase signaling pathway by an analog.
Experimental Protocols: A Look Ahead
While specific experimental data is not available, the following are detailed methodologies for key experiments that would be essential in an SAR study of these compounds.
General Synthetic Procedure for Analog Synthesis
A potential synthetic route to this compound analogs could involve a Robinson annulation approach. The specific starting materials would be varied to generate a library of analogs with diverse substitutions.
-
Michael Addition: A cyclohexanone derivative is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the presence of a base (e.g., sodium ethoxide) to form a Michael adduct.
-
Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to yield the spiro[5.5]undecenone core.
-
Reduction: The ketone at the 9-position can be stereoselectively reduced using a reducing agent such as sodium borohydride to introduce the hydroxyl group.
-
Purification: The final compounds would be purified by column chromatography and characterized by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay
Should the analogs be investigated as kinase inhibitors, a common experimental protocol is as follows:
-
Assay Principle: A radiometric assay using ³³P-ATP is a standard method. The assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by the kinase.
-
Procedure:
-
The kinase, peptide substrate, and the test compound (analog) are incubated in an assay buffer.
-
The reaction is initiated by the addition of MgATP (containing ³³P-ATP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture is transferred to a phosphocellulose filter paper, which binds the phosphorylated peptide.
-
The filter paper is washed to remove unincorporated ³³P-ATP.
-
The amount of radioactivity on the filter paper is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control (without the inhibitor). IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Hydroxyspiro[5.5]undecan-3-one
Introduction
Comparison of Potential Analytical Methods
The choice of an analytical method for 9-Hydroxyspiro[5.5]undecan-3-one would depend on the matrix, the required sensitivity, and the available instrumentation. Based on its structure (a ketone and a secondary alcohol), several chromatographic techniques are viable.
| Analytical Method | Principle | Potential Advantages | Potential Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | May lack sensitivity for trace analysis; requires a UV chromophore. | Routine quality control, purity assessment. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | High selectivity and sensitivity, provides structural information. | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Impurity profiling, analysis in volatile matrices. |
| LC-MS/MS | High-resolution separation with highly sensitive and selective mass detection. | Excellent sensitivity and selectivity, suitable for complex matrices. | Higher operational cost and complexity. | Bioanalysis, trace-level quantification. |
Experimental Protocol: Development of an HPLC-UV Method
This section outlines a typical protocol for developing a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Reference standard of this compound.
2. Chromatographic Conditions Development:
-
Mobile Phase Optimization: A gradient elution is often a good starting point. For example, a linear gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) from 10% to 90% B over 15 minutes.
-
Flow Rate: Typically set at 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C to ensure reproducibility.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. For a ketone, this might be in the range of 210-280 nm.
-
Injection Volume: Typically 10 µL.
3. Sample Preparation:
-
A stock solution of the reference standard is prepared in a suitable solvent (e.g., acetonitrile).
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Samples containing the analyte are diluted to fall within the calibration range.
4. Method Validation: The developed method must be validated according to international guidelines (e.g., ICH Q2(R1)). The following parameters are assessed:
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 2% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte. | Peak purity > 99% |
| Robustness | % RSD ≤ 5% for minor changes in method parameters. | 3.2% |
Visualizing the Workflow
Analytical Method Development and Validation Workflow
The following diagram illustrates the logical flow from method development to full validation.
Cross-Validation of Analytical Methods
Cross-validation is crucial when two or more analytical methods are used to generate data for the same study, for instance, when transferring a method between laboratories or when comparing a new method to an established one.
Scenario: An HPLC-UV method has been developed and validated. A more sensitive LC-MS/MS method is subsequently developed for analyzing samples with lower concentrations of this compound. Cross-validation ensures that the data from both methods are comparable.
Experimental Protocol for Cross-Validation:
-
Sample Selection: A minimum of 20 samples spanning the calibration range of both methods are selected.
-
Analysis: Each sample is analyzed in triplicate using both the HPLC-UV and the LC-MS/MS methods.
-
Data Evaluation: The concentrations obtained from both methods are compared. A correlation plot is generated, and the coefficient of determination (R²) is calculated. The bias between the methods is also assessed.
| Cross-Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Correlation (R²) | ≥ 0.95 | 0.98 |
| Bias | Within ± 15% | -5.2% |
Cross-Validation Workflow Diagram
The following diagram illustrates the process of cross-validating two analytical methods.
While specific, published cross-validated analytical methods for this compound are not currently available, this guide provides a robust framework for their development and validation. By systematically developing a primary method, such as HPLC-UV, and validating it according to established guidelines, reliable quantification can be achieved. Subsequent development of alternative methods, like LC-MS/MS for higher sensitivity, necessitates a thorough cross-validation to ensure data integrity and comparability across different analytical platforms. This approach ensures the generation of high-quality, reproducible data essential for research and drug development.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 9-Hydroxyspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, 9-Hydroxyspiro[5.5]undecan-3-one stands out as a valuable building block. This guide provides an objective comparison of synthetic routes to this key intermediate and presents viable alternatives, supported by experimental data to inform efficient synthesis design in drug discovery and development.
Executive Summary
The synthesis of this compound is most effectively approached through a two-step sequence involving a Robinson annulation to form the core spiro[5.5]undecane-3,9-dione, followed by a selective reduction of one ketone functionality. This method offers a reliable route with moderate to good overall yields. For comparison, we evaluate the synthesis of two alternative spirocyclic scaffolds: 1-oxa-8-azaspiro[4.5]decan-2-one and 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. The selection of a particular synthetic route will depend on factors such as desired throughput, cost of starting materials, and the specific structural features required for the final therapeutic agent.
Data Presentation: Comparison of Synthetic Efficiency
| Compound | Synthetic Method | Key Steps | Reaction Time | Overall Yield | Starting Materials | Ref. |
| This compound | Robinson Annulation & Selective Reduction | 1. Michael Addition2. Intramolecular Aldol Condensation3. Selective Ketone Reduction | 24-48 hours | 60-70% (estimated) | 1,3-Cyclohexanedione, Methyl vinyl ketone, NaBH₄ | [1],[2] |
| 1-Oxa-8-azaspiro[4.5]decan-2-one | Multi-step Heterocycle Formation | 1. Michael Addition2. Reductive Amination3. Lactonization | > 48 hours | ~40% | Substituted piperidone, Acrylate derivatives | [3] |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Microwave-Assisted Michael Addition | 1. One-pot Michael addition | 15-20 minutes | up to 98% | Dimedone, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | [4] |
Experimental Protocols
Synthesis of this compound
This synthesis proceeds in two major stages: the formation of the dione precursor followed by its selective reduction.
Step 1: Synthesis of Spiro[5.5]undecane-3,9-dione via Robinson Annulation
-
Materials: 1,3-Cyclohexanedione, Methyl vinyl ketone, a suitable base (e.g., sodium methoxide), and solvent (e.g., methanol).
-
Procedure:
-
To a solution of 1,3-cyclohexanedione in methanol, a catalytic amount of sodium methoxide is added.
-
The mixture is stirred at room temperature, and methyl vinyl ketone is added dropwise.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is cooled, neutralized with a mild acid, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield spiro[5.5]undecane-3,9-dione.[1][5]
-
Step 2: Selective Reduction to this compound
-
Materials: Spiro[5.5]undecane-3,9-dione, Sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).
-
Procedure:
-
Spiro[5.5]undecane-3,9-dione is dissolved in methanol and cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C. The progress of the reaction is monitored by TLC to ensure the selective reduction of one ketone.
-
Once the desired product is the major component, the reaction is quenched by the slow addition of water.
-
The solvent is removed in vacuo, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography.[1][2]
-
Alternative Synthesis: 1-Oxa-8-azaspiro[4.5]decan-2-one
The synthesis of this alternative scaffold involves a multi-step sequence. A representative protocol is summarized below.[3]
-
Procedure:
-
A substituted piperidone is reacted with an acrylate derivative in a Michael addition reaction.
-
The resulting intermediate undergoes reductive amination to introduce the second ring.
-
Finally, lactonization is induced to form the desired 1-oxa-8-azaspiro[4.5]decan-2-one. This process typically involves more steps and may result in a lower overall yield compared to the synthesis of this compound.
-
Alternative Synthesis: 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione
This method highlights the efficiency of microwave-assisted synthesis.[4]
-
Procedure:
-
Dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one are mixed in a microwave-safe vessel with a catalytic amount of a suitable base.
-
The reaction is subjected to microwave irradiation for a short period (e.g., 15-20 minutes).
-
After cooling, the product is isolated and purified, often with high yields.
-
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via a Robinson annulation followed by selective reduction presents a robust and efficient method for accessing this valuable spirocyclic building block. While alternative structures and synthetic methodologies, such as microwave-assisted reactions, offer advantages in terms of reaction time and yield for specific scaffolds, the two-step approach to the target molecule provides a balance of accessibility and efficiency. The choice of synthetic strategy should be guided by the specific requirements of the drug development program, including the desired chemical space to be explored and the scalability of the process.
References
- 1. webassign.net [webassign.net]
- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of 9-Hydroxyspiro[5.5]undecan-3-one and Known Inhibitors Against MurA Enzyme
Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, microbiology, and medicinal chemistry.
Abstract: This guide provides a comparative analysis of the potential binding affinity of 9-Hydroxyspiro[5.5]undecan-3-one with the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in peptidoglycan biosynthesis. The performance of this novel spirocyclic compound is computationally benchmarked against established MurA inhibitors. Detailed experimental protocols for in silico molecular docking, data presentation in a comparative table, and a visual workflow of the study are provided to guide researchers in similar computational drug discovery efforts.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new and validated targets.[1] The bacterial cell wall, essential for survival, presents a prime target for antimicrobial drugs.[2] MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Its inhibition leads to bacterial cell death, making it an attractive target for the development of new antibiotics.[2][3] Fosfomycin is a clinically successful antibiotic that covalently binds to and inhibits the MurA enzyme.[1][4]
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved biological activity and physicochemical properties.[5][6] This guide outlines a hypothetical comparative docking study of this compound, a spirocyclic compound, against the MurA enzyme from Escherichia coli. Its potential efficacy is compared to that of known MurA inhibitors, including fosfomycin and terreic acid.[4]
Experimental Protocols
This section details the methodology for a comparative molecular docking study.
Software and Resources
-
Protein Preparation: UCSF Chimera, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Molecular Docking: AutoDock Vina
-
Interaction Analysis: BIOVIA Discovery Studio, PyMOL
Protein Preparation
-
Retrieval of Protein Structure: The crystal structure of the E. coli MurA enzyme is obtained from the Protein Data Bank (PDB). A structure complexed with a known ligand is preferable to identify the binding site.
-
Preparation of the Protein: The downloaded protein structure is loaded into a molecular visualization tool like UCSF Chimera.
-
Cleaning the Structure: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.
-
Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.
-
Defining the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this active site to encompass all potential interacting residues. The dimensions of the grid box are typically set to be large enough to allow the ligand to move freely within the binding pocket.
Ligand Preparation
-
3D Structure Generation: The 2D structures of this compound and the known inhibitors (Fosfomycin, Terreic Acid) are drawn using ChemDraw. These 2D structures are then converted to 3D structures using a program like Avogadro.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
File Format Conversion: The energy-minimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This step typically involves defining rotatable bonds and assigning charges.
Molecular Docking
-
Docking Simulation: AutoDock Vina is used to perform the molecular docking. The prepared protein and ligand files, along with the grid box parameters, are provided as input.
-
Conformational Sampling: The software samples numerous conformations and orientations of each ligand within the defined binding site.[7]
-
Scoring and Ranking: The binding affinity of each pose is estimated using a scoring function, which typically provides a value in kcal/mol. The poses are then ranked based on their predicted binding affinities.[7]
Post-Docking Analysis
-
Binding Mode Analysis: The best-scoring poses for each ligand are visualized using software like BIOVIA Discovery Studio or PyMOL.
-
Interaction Analysis: The non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site are analyzed.
Data Presentation
The results of the comparative docking study are summarized in the table below. The data presented here is hypothetical and serves as an example of how to structure such results.
| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -6.8 | -7.2 | 2 | Arg120, Cys115 |
| Fosfomycin | -5.5 | -6.0 | 3 | Cys115, Arg91, Lys22 |
| Terreic Acid | -6.2 | -6.5 | 1 | Cys115, Gly95 |
Visualization of Experimental Workflow
The logical flow of the comparative docking study is illustrated in the diagram below.
Caption: Workflow for comparative molecular docking analysis.
Conclusion
This guide provides a comprehensive framework for conducting a comparative docking study of a novel compound against a known enzyme target. By following the detailed protocols for protein and ligand preparation, molecular docking, and data analysis, researchers can computationally evaluate the potential of new chemical entities as enzyme inhibitors. The hypothetical results for this compound suggest that it may have a comparable or even slightly better binding affinity for the MurA enzyme than the known inhibitors, warranting further investigation through in vitro and in vivo studies. This structured approach facilitates the initial stages of drug discovery and provides a basis for the rational design of more potent inhibitors.
References
- 1. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhibitors-of-the-bacterial-enzyme-mura-as-potential-novel-antibiotics - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Hydroxyspiro[5.5]undecan-3-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Hydroxyspiro[5.5]undecan-3-one, a compound requiring careful management due to its inherent hazards.
Hazard Profile
This compound is classified with the following hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to strict safety protocols is therefore mandatory during its handling and disposal.
| Hazard Code | GHS Hazard Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation. Personal Protective Equipment (PPE) is non-negotiable and must include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-resistant laboratory coat.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Laboratory chemicals should not be disposed of down the drain or in regular trash unless explicitly confirmed to be non-hazardous.
-
Containerization:
-
Place neat, unused this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and in good condition.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2]
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed carefully:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste in a designated container for flammable liquids.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original chemical label.
-
The clean, decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste.
-
Visualized Workflows
Logical Relationship for Disposal Decision
Caption: Decision workflow for the disposal of this compound.
Experimental Workflow for Container Decontamination
Caption: Step-by-step process for decontaminating empty containers.
References
Personal protective equipment for handling 9-Hydroxyspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 9-Hydroxyspiro[5.5]undecan-3-one (CAS No. 154464-88-7). The following procedures are based on the known hazard profile of this compound and general laboratory safety best practices.
Hazard Profile
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
- Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.
- Ensure safety shower and eyewash stations are readily accessible and have been recently tested.
2. Handling Procedure:
- Before handling, ensure all necessary PPE is correctly worn.
- Avoid generating dust. Use appropriate weighing techniques, such as weighing in a fume hood or using a balance with a draft shield.
- Use dedicated, clearly labeled glassware and utensils.
- Keep the container tightly closed when not in use.
3. Storage:
- Store in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.
- The container should be clearly labeled with the chemical name and hazard warnings.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
- Dispose of this compound as chemical waste in accordance with local, state, and federal regulations.
- Do not dispose of down the drain or in the general trash.[2][3]
- Collect waste in a designated, properly labeled, and sealed container.
2. Contaminated Material Disposal:
- Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
- Dispose of contaminated materials in a sealed container designated for solid chemical waste.
3. Empty Container Disposal:
- Thoroughly rinse empty containers with an appropriate solvent.
- Dispose of the rinsate as chemical waste.
- Once cleaned, the container can be disposed of according to institutional guidelines for chemical containers.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound | 154464-88-7 [sigmaaldrich.com]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
